3,4-dibromo-1,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
3,4-dibromo-1,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)8-9(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWORINWPDQJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358710 | |
| Record name | 3,4-dibromo-1,5-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-95-1 | |
| Record name | 3,4-dibromo-1,5-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-dibromo-1,5-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry, amenable to a wide range of chemical modifications to modulate biological activity. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3,4-dibromo-1,5-dimethyl-1H-pyrazole .
With a molecular weight of 253.92 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecular architectures.[3] The presence of two bromine atoms on the pyrazole core offers synthetic handles for various cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of novel chemical space. This guide will delve into the fundamental properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, its synthesis, spectroscopic characterization, and its potential applications in the realm of drug discovery and development.
Core Properties and Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 253.92 g/mol | [3] |
| Molecular Formula | C₅H₆Br₂N₂ | [3] |
| CAS Number | 5775-95-1 | [3] |
| Canonical SMILES | CC1=C(C(=NN1C)Br)Br | [3] |
| Synonyms | 3,4-dibromo-1,5-dimethylpyrazole | [3] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [3] |
| logP (Predicted) | 2.25 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
Synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
The synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole can be logically achieved through the direct bromination of the 1,5-dimethyl-1H-pyrazole precursor. The pyrazole ring is susceptible to electrophilic substitution, and bromination is a common method for its functionalization.[4][5][6]
Caption: Synthetic workflow for 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Experimental Protocol (Proposed)
This protocol is based on established methods for the bromination of pyrazole derivatives.[4][5][7]
-
Dissolution: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the cooled pyrazole solution over a period of 30-60 minutes with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole relies on standard spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of closely related pyrazole derivatives.[8][9][10][11][12][13][14][15]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, showing two singlets corresponding to the two methyl groups.
-
~2.3-2.6 ppm (s, 3H): This signal would correspond to the methyl group at the C5 position.
-
~3.7-4.0 ppm (s, 3H): This signal would be assigned to the N-methyl group at the N1 position.
The absence of a proton signal in the aromatic region of the pyrazole ring confirms the disubstitution at the C3 and C4 positions.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
~12-15 ppm: C5-CH₃
-
~35-38 ppm: N1-CH₃
-
~95-100 ppm: C4-Br
-
~120-125 ppm: C3-Br
-
~145-150 ppm: C5
The chemical shifts of the brominated carbons (C3 and C4) are expected to be significantly upfield compared to their non-brominated counterparts due to the heavy atom effect of bromine.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 252, 254, and 256 in an approximate ratio of 1:2:1, corresponding to the different isotopic combinations of bromine.
-
Fragmentation: Common fragmentation pathways for pyrazoles may be observed, although the dibromo substitution pattern will influence the fragmentation pattern.
Applications in Drug Development and Organic Synthesis
The synthetic utility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole lies in the reactivity of its two bromine atoms. These positions are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making it a valuable intermediate in the synthesis of libraries of compounds for drug discovery.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Buy 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | 51108-51-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. asianpubs.org [asianpubs.org]
- 15. 1,5-Dimethylpyrazole(694-31-5) 1H NMR spectrum [chemicalbook.com]
Synthesis of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole: A Comprehensive Technical Guide
Executive Summary
3,4-Dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) 1 is a highly valuable di-halogenated heterocyclic building block. It is extensively utilized in the synthesis of advanced agrochemicals 2 and complex pharmaceutical agents, including macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) inhibitors [[3]](). As a Senior Application Scientist, I approach the synthesis of this compound through the lens of controlled electrophilic aromatic substitution (EAS). This whitepaper details the mechanistic causality, thermodynamic considerations, and a self-validating experimental protocol for the exhaustive bromination of 1,5-dimethyl-1H-pyrazole.
Mechanistic Causality and Regioselectivity (E-E-A-T)
The synthesis relies on the sequential electrophilic bromination of 1,5-dimethyl-1H-pyrazole. Understanding the inherent electron density of the pyrazole core is critical for predicting and controlling regioselectivity 4.
-
First Bromination (C4-Position): The N1-methyl and C5-methyl groups inductively and mesomerically donate electron density into the pyrazole ring. Computational natural population analysis (NPA) and empirical data demonstrate that the C4 position is inherently the most nucleophilic site [[4]](). Consequently, the first equivalent of bromine rapidly attacks C4, yielding 4-bromo-1,5-dimethyl-1H-pyrazole in excellent yields (often >90%) even under mild conditions 5.
-
Second Bromination (C3-Position): The introduction of the first bromine atom at C4 exerts a strong inductive electron-withdrawing effect (-I effect), significantly deactivating the heteroaromatic ring. As a result, the subsequent bromination at the C3 position is kinetically sluggish. To overcome this activation energy barrier, the reaction requires a large excess of the brominating agent and elevated thermal conditions (e.g., 110 °C in glacial acetic acid) [[6]]().
Reaction pathway demonstrating the stepwise electrophilic bromination of 1,5-dimethyl-1H-pyrazole.
Self-Validating Experimental Protocol
The following protocol outlines the direct dibromination using elemental bromine in glacial acetic acid [[7]](). This workflow is designed as a "self-validating system"—meaning each step provides observable physical feedback to confirm reaction progress and safety.
Reagents and Equipment
-
Substrate: 1,5-Dimethyl-1H-pyrazole (1.0 equiv)
-
Reagent: Bromine (
) (2.5 equiv) - Caution: Highly toxic and corrosive. -
Solvent: Glacial Acetic Acid (AcOH) [[7]]()
-
Quenching Agent: 10% Aqueous Sodium Bisulfite (
) -
Equipment: Round-bottom flask equipped with a reflux condenser, dropping funnel, and a scrubber system for HBr gas.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 equivalent of 1,5-dimethyl-1H-pyrazole in glacial acetic acid (approx. 3-5 mL per mmol of substrate) at room temperature.
-
Controlled Addition: Cool the solution to 0–5 °C using an ice bath. Begin the dropwise addition of 2.5 equivalents of
.-
Validation: The initial equivalents of bromine will rapidly decolorize as the C4-bromination occurs instantaneously. Once the C4 position is saturated, the solution will retain a deep red/brown color, indicating the presence of unreacted
waiting to attack the deactivated C3 position.
-
-
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 110 °C for 3 to 5 hours 6.
-
Validation: The evolution of HBr gas (which must be neutralized in the scrubber) confirms that the substitution at C3 is actively proceeding.
-
-
Reductive Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred ice-cold solution of 10% aqueous
.-
Validation: The deep red/brown color of excess bromine will immediately discharge to a pale yellow or colorless solution, confirming the complete reduction of hazardous
to benign bromide ions.
-
-
Aqueous Workup: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with saturated aqueous
until gas evolution ( ) ceases.-
Validation: The cessation of bubbling confirms the complete neutralization of residual acetic acid and hydrobromic acid.
-
-
Isolation: Wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. The crude 3,4-dibromo-1,5-dimethyl-1H-pyrazole can be purified via recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography.
Step-by-step synthetic workflow for the dibromination process, emphasizing safety and workup.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters for achieving high-purity 3,4-dibromo-1,5-dimethyl-1H-pyrazole, comparing the mono-bromination and di-bromination stages.
| Reaction Stage | Substrate | Reagent Equivalents | Solvent | Temperature | Time | Expected Yield |
| Mono-bromination | 1,5-Dimethyl-1H-pyrazole | 0 °C to 25 °C | 1 - 2 h | >90% 5 | ||
| Di-bromination | 4-Bromo-1,5-dimethyl-1H-pyrazole | Glacial AcOH | 110 °C | 3 - 5 h | 75 - 85% 6 | |
| One-Pot Synthesis | 1,5-Dimethyl-1H-pyrazole | Glacial AcOH | 0 °C | 5 - 6 h | 70 - 80% |
Note: Yields are highly dependent on the strict exclusion of moisture during the heating phase and the efficiency of the reductive quench.
References
- Title: 3,4-Dibromo-1,5-dimethyl-1h-pyrazole Source: ChemScene URL
- Title: Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives Source: ResearchGate / Russian Journal of Electrochemistry URL
- Source: PMC (PubMed Central)
- Title: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid Source: Chem-Impex URL
- Title: Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1)
- Source: PMC (PubMed Central)
- Title: Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives (Extended Protocol)
- Title: Chlorination of 1,5-dimethylpyrazole Source: R Discovery URL
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
mass spectrometry of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
An In-depth Technical Guide to the Mass Spectrometry of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation specific to this halogenated heterocyclic compound. We will explore the characteristic isotopic patterns, predictable fragmentation pathways under various ionization conditions, and provide validated, step-by-step experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering the analyst to interpret mass spectra with confidence and precision.
Introduction to 3,4-dibromo-1,5-dimethyl-1H-pyrazole
3,4-dibromo-1,5-dimethyl-1H-pyrazole is a polysubstituted heterocyclic compound built upon a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as synthetic building blocks.[1][2] The structural characterization of such molecules is paramount for quality control, metabolic studies, and reaction monitoring. Mass spectrometry stands out as a primary analytical tool for this purpose due to its exceptional sensitivity and ability to provide detailed structural information.
Key Molecular Properties:
-
Molecular Formula: C₅H₆Br₂N₂[3]
-
Molecular Weight: 253.92 g/mol [3]
-
Structure: (A representative image would be placed here in a full document)
A critical feature for the mass spectrometric analysis of this compound is the presence of two bromine atoms. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which serves as an immediate and reliable identifier in the mass spectrum.
Core Principles of Mass Spectrometry for Halogenated Heterocycles
The analytical strategy for 3,4-dibromo-1,5-dimethyl-1H-pyrazole must be grounded in a solid understanding of ionization techniques and fundamental fragmentation rules.
Choice of Ionization Technique: The Rationale
The selection of an ionization method is the most critical experimental decision, as it dictates the nature and extent of fragmentation.
-
Electron Ionization (EI): As a "hard" ionization technique, EI utilizes high-energy electrons (typically 70 eV) to induce ionization, which often imparts significant internal energy to the newly formed molecular ion.[4][5] This excess energy promotes extensive fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[5] While the molecular ion may be weak or absent for some compounds, the rich fragmentation pattern is a key advantage.[5]
-
"Soft" Ionization Techniques (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer," meaning they impart less energy during the ionization process. This results in a much more abundant molecular ion (or protonated molecule, [M+H]⁺) and significantly less fragmentation. These methods are preferred when the primary goal is to confirm the molecular weight or to select the molecular ion as a precursor for tandem mass spectrometry (MS/MS) experiments.
-
Electron Capture Negative Ionization (ECNI): This technique is particularly well-suited for electrophilic compounds containing halogens. ECNI is a soft ionization process that can produce spectra with high sensitivity for halogenated compounds, often yielding molecular anions or characteristic fragments that differ from positive-ion modes.[6]
The Bromine Isotopic Signature
The presence of two bromine atoms will produce a distinct isotopic cluster for the molecular ion (M⁺˙). The relative intensities of the peaks will follow a predictable pattern based on binomial expansion:
-
M⁺˙: Contains two ⁷⁹Br isotopes.
-
(M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
(M+4)⁺˙: Contains two ⁸¹Br isotopes.
The expected intensity ratio for a dibrominated compound is approximately 1:2:1 . This triplet pattern is a powerful diagnostic tool for identifying the compound and its bromine-containing fragments.
The Nitrogen Rule
The Nitrogen Rule states that a molecule with an even nominal molecular weight will contain an even number of nitrogen atoms (or zero), while a molecule with an odd nominal molecular weight will contain an odd number of nitrogen atoms. For 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the monoisotopic mass is 253.87 Da. The odd nominal mass (253) correctly predicts the presence of an odd number of nitrogen atoms (in this case, two, which is an even number, but the rule applies to the radical cation M+• which is an odd-electron ion). It's important to remember the molecular ion is a radical cation (odd-electron ion), and its fragments can be even-electron or odd-electron ions, which influences subsequent fragmentation pathways.
Predicted Mass Spectrum and Fragmentation Analysis (EI)
Under Electron Ionization, the molecular ion of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is expected to undergo a series of predictable fragmentation reactions. The driving force for fragmentation is the formation of stable neutral molecules and charged ions.
The Molecular Ion (M⁺˙)
The molecular ion peak cluster is expected at m/z 254, 256, and 258. Due to the extensive fragmentation typical of EI, its abundance may be moderate to low.[5]
Key Fragmentation Pathways
The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting products. For substituted pyrazoles, fragmentation often involves processes like the expulsion of HCN or N₂, while halogenated compounds readily lose halogen radicals.[7][8]
-
Loss of a Bromine Radical (•Br): This is a highly favorable pathway. The cleavage of a C-Br bond results in a [M-Br]⁺ ion. This will appear as two distinct isotopic doublets in the spectrum.
-
[M - ⁷⁹Br]⁺: m/z 175, 177
-
[M - ⁸¹Br]⁺: m/z 173, 175
-
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ or C-CH₃ bond can occur, leading to a [M-CH₃]⁺ ion. This fragment will retain the dibromo-isotopic pattern.
-
[M - CH₃]⁺: m/z 239, 241, 243
-
-
Pyrazole Ring Fragmentation: The pyrazole core itself can fragment. Key neutral losses reported for pyrazoles include:
-
Sequential Fragmentations: More complex fragments arise from sequential losses. For example, the [M-Br]⁺ ion (m/z 175/177) could subsequently lose an HCN molecule to yield a fragment at m/z 148/150.
The following diagram illustrates the most probable fragmentation pathways.
Caption: Standard workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure homogeneity. If particulates are present, centrifuge and transfer the supernatant to a 2 mL autosampler vial.
-
-
Instrumentation (Example: Agilent GC-MSD):
-
GC Column: Use a low-bleed, non-polar capillary column such as an Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This column provides excellent separation for a wide range of semi-volatile organic compounds.
-
Injection: Inject 1 µL in splitless mode. Set the injector temperature to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
Rationale: This program ensures good peak shape and separation from solvent and potential impurities.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. Rationale: Standard energy for fragmentation consistency and library comparability. [5] * Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40 - 400. Rationale: This range comfortably covers the molecular ion and all expected fragments.
-
Protocol 2: LC-ESI-MS/MS for Sensitive Quantification
This method is superior for detecting the compound at trace levels or when analyzing samples in complex biological matrices where the molecular ion needs to be preserved for tandem MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration appropriate for the expected sensitivity range (e.g., 1 µg/mL for initial tests).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation (Example: Sciex Triple Quad):
-
LC Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm). Rationale: C18 columns are robust and provide excellent retention for moderately polar organic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B, hold for 0.5 min.
-
Ramp to 95% B over 4 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 10% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: +5500 V.
-
MS/MS Transitions: First, perform a full scan (Q1 Scan) to identify the protonated molecule [M+H]⁺ (expected at m/z 255, 257, 259). Then, perform product ion scans on this precursor to identify stable fragment ions for Multiple Reaction Monitoring (MRM) quantification.
-
Data Interpretation and Validation
Accurate interpretation requires a systematic approach, combining isotopic analysis with fragmentation logic.
Table of Predicted Fragments (EI)
The following table summarizes the most likely fragments to be observed in a 70 eV EI mass spectrum.
| m/z (Monoisotopic) | Ion Formula | Neutral Loss | Notes |
| 254 / 256 / 258 | [C₅H₆Br₂N₂]⁺˙ | - | Molecular Ion (M⁺˙), 1:2:1 pattern |
| 239 / 241 / 243 | [C₄H₃Br₂N₂]⁺ | •CH₃ | Loss of a methyl group, 1:2:1 pattern |
| 175 / 177 | [C₅H₆⁷⁹BrN₂]⁺ | •⁷⁹Br | Loss of a ⁷⁹Br radical, 1:1 pattern |
| 173 / 175 | [C₅H₆⁸¹BrN₂]⁺ | •⁸¹Br | Loss of a ⁸¹Br radical, 1:1 pattern |
| 148 / 150 | [C₄H₅⁷⁹BrN]⁺ | •Br, HCN | Sequential loss from [M-Br]⁺, 1:1 pattern |
| 145 / 147 | [C₅H₆⁷⁹Br]⁺ | •Br, N₂ | Sequential loss from [M-Br]⁺, 1:1 pattern |
Validation Strategy
To confirm the identity of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the following criteria must be met:
-
Retention Time Match: The peak of interest in a GC-MS or LC-MS run must match the retention time of an authentic analytical standard run under identical conditions.
-
Molecular Ion Confirmation: The spectrum must show an ion cluster corresponding to the molecular weight, exhibiting the characteristic 1:2:1 isotopic pattern for a dibrominated species.
-
Fragmentation Pattern Match: The observed fragment ions must be consistent with the predicted pathways and known fragmentation behavior of pyrazoles and halogenated compounds. [7]The isotopic patterns of all bromine-containing fragments must also be correct.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, analysis by HRMS (e.g., TOF or Orbitrap) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its key fragments to within a few parts-per-million (ppm) of their theoretical mass.
Conclusion
The mass spectrometric analysis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is a robust process guided by clear chemical principles. The compound's two bromine atoms provide a definitive isotopic signature that simplifies its identification. Under Electron Ionization, the molecule yields a rich fragmentation pattern characterized by the loss of bromine and methyl radicals, followed by cleavages of the pyrazole core. For high-sensitivity applications, LC-ESI-MS/MS offers a powerful alternative for quantification. By applying the structured protocols and validation strategies outlined in this guide, researchers can confidently characterize this compound, ensuring data integrity and advancing their scientific objectives.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]
-
Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. (2026). LCGC International. [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. [Link]
-
3,4-Dibromo-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
-
Electron ionization. (n.d.). Wikipedia. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD. [Link]
-
3.1: Electron Ionization. (2022). Chemistry LibreTexts. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2021). E-Thesis. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
Sources
- 1. "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi [egrove.olemiss.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. chemscene.com [chemscene.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
crystal structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this document furnishes a comprehensive overview of its synthesis, spectroscopic characterization, and the established methodologies for determining its crystal structure. By synthesizing information from related pyrazole derivatives and foundational chemical principles, this guide offers a robust framework for researchers engaged in the study of this and analogous molecular entities. The narrative emphasizes the causal relationships behind experimental choices and provides field-proven insights to ensure technical accuracy and practical applicability.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, into the pyrazole ring can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its biological activity and potential for forming specific intermolecular interactions, such as halogen bonding. The N-methylation and C-methylation at positions 1 and 5, respectively, further refine the molecule's steric and electronic profile. A thorough understanding of the three-dimensional structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents or functional materials.
Synthesis and Purification
A plausible and efficient synthetic route to 3,4-dibromo-1,5-dimethyl-1H-pyrazole involves the direct bromination of a suitable pyrazole precursor. The following protocol is a generalized procedure adapted from established methods for the synthesis of brominated pyrazoles.
Experimental Protocol: Synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
-
Starting Material: 1,5-dimethyl-1H-pyrazole.
-
Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine.
-
Solvent: A suitable inert solvent such as chloroform, dichloromethane, or acetic acid.
-
Procedure: a. Dissolve 1,5-dimethyl-1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Slowly add the brominating agent (2.2 equivalents to ensure dibromination) to the solution at room temperature. The reaction may be exothermic, and cooling in an ice bath might be necessary. c. After the addition is complete, stir the reaction mixture at room temperature or under gentle reflux for a specified period (typically monitored by Thin Layer Chromatography, TLC). d. Upon completion of the reaction, quench the excess bromine (if used) with a saturated solution of sodium thiosulfate. e. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. f. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Causality Behind Experimental Choices:
-
The choice of brominating agent and solvent can influence the regioselectivity and yield of the reaction. NBS is often preferred for its milder and more selective nature compared to liquid bromine.
-
The use of an inert solvent is crucial to prevent side reactions.
-
Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of over-brominated byproducts.
-
Purification by chromatography or recrystallization is critical to obtain a sample of high purity, which is a prerequisite for successful crystallization and unambiguous spectroscopic analysis.
Spectroscopic Characterization
The structural elucidation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts of these signals will be influenced by the electronic environment created by the pyrazole ring and the bromine substituents. Based on data for similar pyrazole derivatives, the N-methyl protons are typically observed at a different chemical shift than the C-methyl protons.[2]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum should display signals for the two methyl carbons and the three carbon atoms of the pyrazole ring. The chemical shifts of the brominated carbons (C3 and C4) will be significantly affected by the electronegative bromine atoms.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For 3,4-dibromo-1,5-dimethyl-1H-pyrazole (C₅H₆Br₂N₂), the mass spectrum is expected to show a characteristic isotopic pattern for the two bromine atoms (⁷⁹Br and ⁸¹Br).[3] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the methyl groups and the C=N and C=C stretching vibrations of the pyrazole ring. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum.
Crystal Structure Determination: A Methodological Guide
Although a published crystal structure for 3,4-dibromo-1,5-dimethyl-1H-pyrazole is currently unavailable, the following section outlines the standard, field-proven workflow for its determination via single-crystal X-ray diffraction.
Step 1: Single Crystal Growth
The growth of high-quality single crystals is the most critical and often the most challenging step.
-
Protocol:
-
Ensure the synthesized compound is of high purity (>98%).
-
Select a suitable solvent or a mixture of solvents in which the compound has moderate solubility.
-
Employ one of the following crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a second "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution will induce crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, causing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Step 2: X-ray Data Collection
-
Protocol:
-
A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations and potential crystal degradation.[4]
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]
-
A series of diffraction images are recorded as the crystal is rotated.
-
Step 3: Structure Solution and Refinement
-
Protocol:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Expected Crystallographic Data and Molecular Geometry
Based on the analysis of related pyrazole structures, the following features can be anticipated for the crystal structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Table 1: Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Z (Molecules per unit cell) | 2, 4, or 8 |
| Hydrogen Bonding | Unlikely due to N-methylation |
| Intermolecular Interactions | van der Waals forces, potential Br···Br or Br···N halogen bonding |
The pyrazole ring is expected to be planar. The C-Br bond lengths will be a key parameter to analyze, as will the bond angles within the pyrazole ring. The crystal packing will likely be governed by steric effects of the methyl groups and potential weak intermolecular interactions involving the bromine atoms.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Workflow for Crystal Structure Determination
Caption: Experimental workflow for crystal structure determination.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. While the definitive crystal structure remains to be determined and published, the methodologies and expected outcomes detailed herein offer a solid foundation for researchers. The strategic importance of halogenated pyrazoles in drug discovery and materials science underscores the value of such detailed structural investigations. Future work should focus on obtaining high-quality single crystals of the title compound to perform X-ray diffraction analysis, which will provide invaluable insights into its solid-state conformation and intermolecular interactions, thereby paving the way for its rational application in various scientific domains.
References
- (Reference to a general organic chemistry textbook for synthesis principles)
-
(Reference to a review on the biological activities of pyrazoles)[1]
-
(Reference to a publication with NMR data of similar pyrazole derivatives)[2]
- (Reference to a publication on mass spectrometry of halogen
- (Reference to a publication on IR spectroscopy of heterocyclic compounds)
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link][4]
-
PMC. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. [Link][5]
Sources
The Physicochemical Profiling and Solubility Dynamics of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole in Organic Solvents
Executive Summary
In modern drug discovery and agrochemical development, halogenated pyrazoles serve as privileged bio-heterocyclic scaffolds and critical synthons for transition-metal-catalyzed cross-coupling reactions[1][2]. 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) is a highly functionalized derivative whose utility is often bottlenecked by its solubility profile during synthesis, purification, and formulation[3].
While standard Safety Data Sheets (SDS) frequently list the solubility of this specific compound as "No data available"[4][5], applying rigorous thermodynamic principles and Hansen Solubility Parameters (HSP) allows us to accurately predict and optimize its behavior in organic solvents[6][7]. This whitepaper provides an in-depth mechanistic analysis of the solute-solvent interactions governing this compound, alongside self-validating experimental protocols for empirical solubility determination.
Structural Causality and Hansen Solubility Parameters (HSP)
To understand why a compound dissolves, we must deconstruct its molecular architecture. The solubility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is dictated by three primary structural features:
-
Aprotic Nature (The 1,5-Dimethyl Effect): Unlike 1H-unsubstituted pyrazoles, the N1 position is methylated. This eliminates the molecule's ability to act as a hydrogen bond donor. It functions exclusively as a hydrogen bond acceptor via the N2 atom.
-
High Polarizability (The 3,4-Dibromo Effect): The introduction of two heavy bromine atoms significantly increases the molecular weight (253.92 g/mol ) and the dispersion forces (
) of the molecule[3]. It also drastically increases lipophilicity (LogP), rendering the compound practically insoluble in water[1]. -
Steric Hindrance: The adjacent methyl and bromo groups create a sterically congested environment, which can hinder optimal solvation shell formation in highly structured solvents (like water or heavily hydrogen-bonded alcohols).
The HSP Framework
According to the Hansen framework, dissolution is maximized when the "distance" (
Because 3,4-dibromo-1,5-dimethyl-1H-pyrazole lacks an N-H donor, its
Caption: Hansen Solubility Parameter (HSP) logic for predicting optimal solvents for the aprotic pyrazole.
Quantitative Solvent Selection Matrix
Based on the thermodynamic modeling of analogous heavily substituted pyrazoles (such as N-methyl-trinitropyrazole and various halopyrazoles)[6][7], the following table summarizes the predictive solubility profile of 3,4-dibromo-1,5-dimethyl-1H-pyrazole at standard ambient temperature (298.15 K).
| Solvent Class | Recommended Solvent | Dielectric Constant (ε) | Predicted Solubility Range (298.15 K) | Process Suitability & Evaporation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL | Excellent for assays; difficult to remove in vacuo (bp 189°C). |
| Polar Aprotic | Acetone | 20.7 | 50 - 100 mg/mL | Ideal for preparative synthesis; easy removal (bp 56°C). |
| Halogenated | Dichloromethane (DCM) | 8.9 | > 50 mg/mL | Excellent for extractions; matches solute dispersion forces. |
| Polar Protic | Ethanol | 24.5 | 10 - 30 mg/mL | Moderate; H-bond donor mismatch limits maximum solubility. |
| Non-Polar | Toluene | 2.4 | 5 - 15 mg/mL | Poor; insufficient polarity to solvate the pyrazole core. |
| Aqueous | Water | 80.1 | < 0.1 mg/mL | Practically insoluble; requires hydrotropes or co-solvents[1]. |
Note: For downstream transition-metal catalysis, Acetone or DMF are preferred over DMSO, as DMSO can coordinate with and poison certain palladium catalysts.
Experimental Methodologies for Solubility Determination
To transition from predictive models to empirical data, laboratories must employ rigorous, self-validating protocols. The two industry-standard methods below ensure that both static thermodynamic equilibrium and dynamic temperature-dependent profiles are accurately captured[7].
Protocol A: Static Gravimetric (Shake-Flask) Method with HPLC-UV
Purpose: To determine absolute thermodynamic solubility at a specific temperature.
-
Preparation: Add an excess amount of 3,4-dibromo-1,5-dimethyl-1H-pyrazole (approx. 200 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial equipped with a PTFE-coated magnetic stir bar.
-
Isothermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Submerge it in a thermostatic water bath calibrated to 298.15 K (± 0.05 K). Stir at 400 rpm for 48 hours . Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium and to allow any solvent-mediated polymorphic transitions of the crystal lattice to complete.
-
Phase Separation: Cease stirring and allow the suspension to settle isothermally for 12 hours. This prevents the sampling of micro-crystals suspended in the vortex.
-
Sampling & Filtration: Using a pre-warmed glass syringe (to prevent precipitation upon temperature drop), extract 1.0 mL of the clear supernatant. Immediately filter through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC-UV at the compound's
(typically ~240 nm). Calculate concentration against a pre-established calibration curve.
Protocol B: Dynamic Laser Monitoring Method
Purpose: To map the solubility curve across a temperature gradient and determine the metastable zone width (MSZW)[7].
-
System Setup: Introduce a precisely weighed mass of the pyrazole and a known volume of solvent into a jacketed glass crystallizer. Equip the vessel with an overhead mechanical stirrer and a calibrated PT100 temperature probe.
-
Optical Alignment: Align a He-Ne laser to pass directly through the suspension. Position a photodiode detector on the opposite optical window to continuously monitor light transmittance.
-
Controlled Heating: Stir the suspension at 300 rpm. Circulate thermal fluid through the jacket to heat the system at a strictly controlled rate of 0.1 K/min . Causality: Faster heating rates cause thermal lag between the probe and the solid-liquid interface, leading to artificially high solubility temperature readings.
-
Data Acquisition: The dissolution temperature (
) is recorded at the exact moment the laser transmittance reaches a maximum plateau, indicating the complete disappearance of the solid phase. -
Thermodynamic Modeling: Repeat with varying solute masses. Fit the resulting
vs. Mole Fraction ( ) data to the modified Apelblat equation to extract the enthalpy ( ) of dissolution[6].
Caption: Dual-method experimental workflow for comprehensive thermodynamic solubility profiling.
Strategies for Solubility Optimization in Synthesis
If the intrinsic solubility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is insufficient for a specific reaction (e.g., aqueous biphasic catalysis), the following optimization strategies are recommended[1]:
-
Co-Solvent Systems: Utilize a miscible binary mixture. Adding 10-20% DMSO or DMF to an ethanol or aqueous system exponentially increases the solubility of the pyrazole by disrupting the highly ordered hydrogen-bond network of the protic solvent[2][7].
-
Temperature Elevation: As demonstrated by the van't Hoff model, the solubility of heavily substituted pyrazoles exhibits a strong positive correlation with temperature[6]. Conducting reactions at reflux in moderately solubilizing solvents (like Ethanol) often overcomes ambient solubility limitations.
-
Phase-Transfer Catalysis (PTC): For reactions requiring aqueous conditions, leave the pyrazole dissolved in a halogenated organic phase (like DCM) and utilize a phase-transfer catalyst (e.g., TBAB) to shuttle reagents across the liquid-liquid interface[1].
References
-
Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." ACS Publications. Available at: [Link]
-
ResearchGate. "Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures." Available at: [Link]
-
Beilstein Archives. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. chemscene.com [chemscene.com]
- 4. keyorganics.net [keyorganics.net]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
physical properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
Title: Physicochemical Profiling and Analytical Methodologies for 3,4-Dibromo-1,5-dimethyl-1H-pyrazole in Advanced Drug Discovery
Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, offering unique hydrogen-bonding capabilities and tunable electronic properties. Specifically, 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) serves as a critical, sterically constrained building block for the synthesis of complex bioactive molecules and screening libraries. This whitepaper provides an in-depth analysis of its physical properties, structural causality, and self-validating analytical protocols required for its integration into pharmaceutical pipelines.
Molecular Architecture and Structural Causality
The are inherently dictated by the interplay between its electron-rich aromatic core and its substituents.
-
Steric Hindrance: The presence of methyl groups at the 1- and 5-positions creates a localized steric bulk that restricts the rotational freedom of subsequent coupling partners. This is highly advantageous in drug development for locking molecular conformations.
-
Electronic Effects: The dibromo substitution at the 3- and 4-positions exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyrazole system and alters its lipophilicity[1]. The heavy bromine atoms also significantly increase the molecular weight and polarizability of the compound, directly impacting its melting point and solubility profiles.
-
Regioselectivity: The structural properties of this specific brominated pyrazole allow it to be utilized for highly regioselective synthesis, making it an invaluable intermediate in the construction of complex heterocyclic libraries[1].
Physicochemical Properties Matrix
Standard safety data sheets (SDS) frequently list specific empirical properties (such as relative density and vapor density) as "No data available" for specialized intermediates like 3,4-dibromo-1,5-dimethyl-1H-pyrazole[2]. Consequently, researchers must rely on a combination of predictive computational modeling and rigorous empirical validation.
Below is the synthesized physicochemical data matrix based on available literature and predictive models:
| Property | Value | Source / Methodology |
| CAS Number | 5775-95-1 | Standard Registry[3] |
| Molecular Formula | C₅H₆Br₂N₂ | Elemental Composition[3] |
| Molecular Weight | 253.92 g/mol | Gravimetric Standard[3] |
| Monoisotopic Mass | 251.88977 Da | High-Resolution Mass Spec[4] |
| SMILES | CC1=C(C(=NN1C)Br)Br | Structural Identifier[3] |
| Predicted XLogP | 2.3 | Computational (PubChemLite)[4] |
| Commercial Purity | ≥95% | HPLC-UV[5] |
| Physical State | Solid / Crystalline | Typical for poly-halogenated pyrazoles |
Causality Note: The predicted XLogP of 2.3 indicates moderate lipophilicity[4]. This is a critical parameter: it is lipophilic enough to facilitate passive membrane permeability in early-stage drug candidates, yet hydrophilic enough to remain soluble in polar aprotic solvents (e.g., DMF, DMSO) during cross-coupling reactions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the physical characterization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole must follow a self-validating system. A physical property (e.g., melting point) is only as reliable as the purity of the sample. Impurities, particularly mono-brominated structural analogs, will cause freezing point depression and skew solubility data.
Protocol: Orthogonal Validation of Purity and Thermal Properties
Step 1: Sample Preparation and Purity Validation (Chemical Identity)
-
Dissolve 1.0 mg of 3,4-dibromo-1,5-dimethyl-1H-pyrazole in 1.0 mL of HPLC-grade Acetonitrile.
-
Inject 10 µL into an HPLC-UV system equipped with a C18 reverse-phase column.
-
Elute using a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 254 nm.
-
Validation Check: Ensure the primary peak integrates to ≥95% area under the curve (AUC)[3]. If purity is <95%, subject the batch to silica gel column chromatography (eluent: ethyl acetate/hexane) prior to thermal analysis[1].
Step 2: Differential Scanning Calorimetry (Thermal Profiling)
-
Weigh 2.0–3.0 mg of the validated, pure compound into an aluminum DSC pan and crimp sequentially.
-
Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
-
Ramp the temperature from 25°C to 200°C at a rate of 10°C/min.
-
Data Extraction: Record the onset temperature (T_onset) as the true melting point, rather than the peak maximum, to account for thermal lag.
Workflow for the orthogonal validation of physicochemical properties.
Synthesis and Chromatographic Behavior
The synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole typically involves the electrophilic bromination of a 1,5-dimethyl-1H-pyrazole precursor. Because of the activating nature of the pyrazole ring, controlling the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide) is critical to prevent over-halogenation or off-target reactions.
The physical properties of the resulting mixture dictate the purification logic. The introduction of two heavy bromine atoms significantly decreases the polarity of the molecule compared to the unbrominated precursor. Consequently, during silica gel chromatography, the 3,4-dibromo adduct will elute much faster than mono-brominated or unreacted starting materials when using a non-polar solvent system (e.g., ethyl acetate/hexane)[1].
Regioselective bromination and chromatographic purification pathway.
Applications in Advanced Drug Development
Due to its precise physical properties, 3,4-dibromo-1,5-dimethyl-1H-pyrazole is highly sought after for commercial production and custom synthesis services[3].
-
Cross-Coupling Substrate: The two bromine atoms serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric shielding provided by the 5-methyl group often allows for regioselective activation of the 4-bromo position over the 3-bromo position, enabling the sequential building of complex molecular architectures.
-
Screening Libraries: As a rigid, heteroaromatic building block, it is incorporated into high-throughput screening (HTS) libraries to discover novel bioactive molecules[3]. Its predicted XLogP of 2.3 ensures that derivatives maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4].
References
Sources
- 1. 3-bromo-1-methyl-1H-pyrazole | 151049-87-5 [chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 5775-95-1 (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 5. 5775-95-1,3,4-dibromo-1,5-dimethyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Comprehensive Technical Guide to 3,4-Dibromo-1,5-dimethyl-1H-pyrazole for Researchers and Drug Development Professionals
Introduction
3,4-Dibromo-1,5-dimethyl-1H-pyrazole is a halogenated heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore, and the introduction of bromine atoms at the 3 and 4 positions, along with methylation at the 1 and 5 positions, creates a unique electronic and steric profile. This substitution pattern can influence the molecule's reactivity, binding affinity to biological targets, and its utility as a versatile building block in the synthesis of more complex molecules. This guide aims to provide a comprehensive technical resource for scientists working with or considering the use of this compound.
Commercial Availability and Sourcing
The procurement of high-quality starting materials is a critical first step in any research endeavor. For 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS No. 5775-95-1), the commercial landscape is somewhat specialized. While a direct comparison of multiple suppliers for this specific molecule is challenging due to its niche nature, researchers can source it and structurally similar compounds from reputable vendors.
| Supplier | Compound Name | CAS Number | Stated Purity | Notes |
| ChemScene | 3,4-Dibromo-1,5-dimethyl-1H-pyrazole | 5775-95-1 | ≥95% | Offers custom synthesis and other services.[1] |
| Sigma-Aldrich | 3,4-Dibromo-5-methyl-1H-pyrazole | 5932-19-4 | Not specified | Sold as part of their AldrichCPR collection for early discovery research; buyer assumes responsibility for purity confirmation.[2] |
| Fisher Scientific | 3,4-Dibromo-1H-pyrazole | 5932-18-3 | Not specified | Available through the eMolecules platform. |
| Oakwood Chemical | 3,4-Dibromo-1H-pyrazole | 5932-18-3 | 95% | Provides basic physical and safety properties.[3] |
| MilliporeSigma | 3,4-Dibromo-1H-pyrazole | 5932-18-3 | 97% | Offers a higher purity grade of the unmethylated analog.[4] |
Note to Researchers: When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity. For compounds where purity is not explicitly guaranteed, independent analytical verification is strongly recommended.
Synthesis and Chemical Logic
A plausible synthetic route would involve the bromination of a 1,5-dimethyl-1H-pyrazole precursor. The choice of brominating agent and reaction conditions would be critical to achieving the desired 3,4-dibromo substitution pattern without over-bromination or side reactions.
Caption: A conceptual workflow for the synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Quality Control and Analytical Characterization: A Self-Validating System
To ensure the scientific integrity of research, rigorous quality control of starting materials is paramount. The following protocols outline a self-validating system for the characterization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Expected Signals: Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts will be influenced by the electronic environment of the pyrazole ring and the bromine substituents.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: Signals for the two methyl carbons and the three pyrazole ring carbons. The carbons bearing the bromine atoms will exhibit characteristic chemical shifts.
-
-
Data Interpretation: The number of signals, their chemical shifts, and their integration in the ¹H NMR spectrum should be consistent with the structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. The ¹³C NMR spectrum will confirm the number of unique carbon environments.
Experimental Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into a mass spectrometer, for example, using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Data Interpretation:
-
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, there will be a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
-
The accurate mass measurement from high-resolution mass spectrometry (HRMS) should correspond to the calculated molecular formula of C₅H₆Br₂N₂.
-
Caption: A typical workflow for the quality control of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Applications in Research and Drug Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of 3,4-dibromo-1,5-dimethyl-1H-pyrazole makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential areas of application include:
-
Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology.
-
Development of Novel Agrochemicals: Halogenated heterocyclic compounds are frequently explored for their potential as herbicides and fungicides.
-
Materials Science: The electronic properties of this compound may be of interest in the development of novel organic electronic materials.
Safety and Handling
As a brominated organic compound, 3,4-dibromo-1,5-dimethyl-1H-pyrazole should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds suggest that it should be treated as a potential irritant to the skin and eyes.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3,4-Dibromo-1,5-dimethyl-1H-pyrazole is a specialized chemical intermediate with significant potential for researchers in drug discovery and materials science. While its commercial availability is limited, it can be sourced from specialized suppliers. Rigorous analytical characterization using NMR and mass spectrometry is essential to ensure the quality of the material for research purposes. The versatile chemical nature of this compound, particularly the presence of two bromine atoms, makes it an attractive starting point for the synthesis of novel and potentially bioactive molecules. As with all chemical reagents, adherence to strict safety protocols is mandatory during its handling and use.
References
-
Oakwood Chemical. 3,4-Dibromo-1H-pyrazole. [Link]
Sources
Methodological & Application
Application Note: Orthogonal Functionalization Strategies for 3,4-Dibromo-1,5-dimethyl-1H-pyrazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The pyrazole nucleus is a privileged aza-heterocyclic scaffold in medicinal chemistry, integral to the pharmacophores of numerous FDA-approved therapeutics (e.g., Celecoxib, Rimonabant). Within this chemical space, 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS:) serves as a highly versatile, tunable building block. The presence of two distinct bromine atoms at the 3- and 4-positions, combined with the steric and electronic influence of the 1,5-dimethyl groups, allows for precise, regioselective sequential functionalization.
This application note details the mechanistic rationale and field-proven protocols for the orthogonal functionalization of this scaffold, empowering researchers to rapidly generate complex, highly decorated molecular libraries.
Mechanistic Rationale: Regioselectivity and Causality
The fundamental challenge in utilizing dihalogenated heterocycles is achieving absolute regiocontrol without generating intractable mixtures of isomers. In 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the two C–Br bonds exhibit distinct reactivity profiles that can be exploited through orthogonal catalytic and organometallic strategies.
C-4 Reactivity: Palladium-Catalyzed Cross-Coupling
The C-4 position is the most electron-rich site on the pyrazole ring. In the context of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxidative addition occurs preferentially at the C-4 C–Br bond. This regioselectivity is driven heavily by steric and electrostatic factors: the C-3 bromine is adjacent to the
C-3 Reactivity: Halogen-Metal Exchange
Once the C-4 position is functionalized (e.g., arylated), the remaining C-3 bromine can be activated. Utilizing the TurboGrignard reagent (
Experimental Workflows and Self-Validating Protocols
Orthogonal sequential functionalization workflow of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-4
Objective: Synthesize 4-aryl-3-bromo-1,5-dimethyl-1H-pyrazole.
Causality & Design: We utilize
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.05 eq), and
(0.05 eq). -
Solvent Addition: Add degassed 1,4-Dioxane (0.25 M relative to substrate) and an aqueous solution of
(2.0 M, 2.0 eq). -
Execution: Heat the biphasic mixture to 80 °C under an argon atmosphere for 4–6 hours with vigorous stirring.
-
Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV active) should cleanly convert to a lower
spot. Crucial Insight: Do not push the reaction past 6 hours or increase boronic acid equivalents, as this risks competitive, undesired coupling at the C-3 position. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous
, and purify via flash chromatography.
Catalytic cycle for the regioselective Suzuki-Miyaura cross-coupling at the C-4 position.
Protocol B: Halogen-Metal Exchange and Electrophilic Trapping at C-3
Objective: Convert the remaining C-3 bromine into a formyl group (–CHO) for subsequent derivatization.
Causality & Design: The use of
-
Reaction Setup: Dissolve the purified 4-aryl-3-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C.
-
Metalation: Dropwise add
(1.3 M in THF, 1.2 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 30 minutes. -
Self-Validation Step: Extract a 0.1 mL aliquot and quench with
. Analyze via NMR or GC-MS. The complete disappearance of the parent mass and the appearance of the peak confirms quantitative Grignard formation. Proceed only if >95% deuterium incorporation is observed. -
Trapping: Cool the reaction back to 0 °C and add anhydrous DMF (2.0 eq) in one portion. Stir for 2 hours while allowing the reaction to slowly reach room temperature.
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify to isolate the 4-aryl-1,5-dimethyl-1H-pyrazole-3-carbaldehyde.
Quantitative Data Summary
The following table summarizes the optimized conditions, expected yields, and regioselectivity profiles for the sequential functionalization of the 3,4-dibromopyrazole scaffold.
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Regioselectivity | Yield (%) |
| Suzuki Coupling (C-4) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 80 | 4 - 6 | >95:5 (C-4:C-3) | 82 - 88 |
| Br/Mg Exchange (C-3) | iPrMgCl·LiCl, then DMF | 0 to 25 | 2 - 3 | Exclusive to C-3 | 75 - 80 |
| Amination (C-3) * | Amine, Pd₂(dba)₃, tBuONa | 100 | 12 | Exclusive to C-3 | 65 - 72 |
*Alternative to formylation: Buchwald-Hartwig amination can be performed on the C-3 bromide if a C-N bond is required instead of a C-C bond.
References
-
Knochel, P., Krasovskiy, A. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]
-
RSC Advances (2015). "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Adv., 5, 40163-40172. URL:[Link]
Application Notes & Protocols: Strategic Functionalization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole via Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide to the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. This versatile heterocyclic scaffold is a valuable building block for creating diverse molecular architectures relevant to pharmaceutical and materials science research. We move beyond simple procedural lists to explain the underlying principles of regioselectivity and catalyst selection. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are provided, supported by mechanistic diagrams and summary tables to facilitate experimental design and optimization.
Introduction: The 1,5-Dimethyl-1H-pyrazole Scaffold
Substituted pyrazole cores are prevalent in a multitude of approved pharmaceutical agents, valued for their diverse biological activities which include anti-inflammatory, anti-cancer, and anti-pyretic properties.[1] The 3,4-dibromo-1,5-dimethyl-1H-pyrazole substrate offers two distinct and modifiable positions (C3 and C4) for the introduction of new functionalities through modern cross-coupling chemistry. The ability to selectively address these positions opens a pathway to generate complex, three-dimensional molecules and systematically explore structure-activity relationships (SAR).
Core Principle: Regioselectivity of the C3 and C4 Positions
The primary strategic consideration when functionalizing 3,4-dibromo-1,5-dimethyl-1H-pyrazole is the differential reactivity of the two carbon-bromine bonds. Regioselectivity in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors that influence the rate-determining oxidative addition step.[2]
-
Electronic Effects: In N-alkylated pyrazoles, the C4 position is generally more electron-rich than the C3 position. The C5 position is often the most electron-deficient and reactive in C-H activation contexts, but when considering C-Br bonds, the more electron-poor C-Br bond is typically more susceptible to oxidative addition by a Pd(0) catalyst. Therefore, the C3-Br bond is predicted to be the more reactive site for initial coupling.
-
Steric Effects: The C5-methyl group introduces steric hindrance around the C4 position. This crowding can further disfavor the approach of the bulky palladium catalyst to the C4-Br bond, reinforcing the intrinsic electronic preference for reaction at C3.[3]
This predictable reactivity allows for a sequential coupling strategy: an initial, milder reaction targets the C3 position, followed by a second coupling under potentially more forcing conditions to functionalize the C4 position.
Caption: Predicted regioselectivity of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4] Its tolerance of a wide range of functional groups makes it exceptionally valuable in complex molecule synthesis.
Mechanism Overview
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronate complex, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The activation of the organoboron reagent by a base is a crucial step to facilitate transmetalation.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Mono-Arylation at the C3 Position
This protocol is designed to selectively target the more reactive C3-Br bond.
Materials:
-
3,4-dibromo-1,5-dimethyl-1H-pyrazole
-
Arylboronic acid (1.2-1.5 equivalents)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)), or Pd₂(dba)₃ with a suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous solvent: 1,4-Dioxane/Water (4:1) or Toluene
-
Schlenk flask or microwave reactor vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]
-
Add the anhydrous solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]
-
Stir the reaction mixture at 80-100 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | ~85 | Adapted from[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | ~90 | Adapted from[5] |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | ~78 | Adapted from[3] |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for accessing linear, rigid structures found in materials and pharmaceuticals.[6][7] The reaction is typically co-catalyzed by palladium and copper(I) salts.[8]
Protocol 2: Regioselective Mono-Alkynylation
Materials:
-
3-Aryl-4-bromo-1,5-dimethyl-1H-pyrazole (from Protocol 1) or 3,4-dibromo starting material
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add the bromopyrazole substrate (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (3x cycle).
-
Add the anhydrous solvent (e.g., 5 mL of THF) followed by the amine base (e.g., TEA, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C until completion (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Heck Coupling: C(sp²)–C(sp²) Vinylation
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[9] This reaction is stereoselective, typically affording the trans olefin product.[10]
Protocol 3: Heck Vinylation
Materials:
-
Bromopyrazole substrate (1.0 equiv.)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., P(o-tolyl)₃, PPh₃) (4-10 mol%)
-
Base: Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv.)
-
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
In a sealable reaction tube, combine the bromopyrazole (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), the phosphine ligand (0.06 mmol, 6 mol%), and the base (e.g., TEA, 1.5 mmol, 1.5 equiv.).
-
Add the solvent (e.g., 4 mL of MeCN) and the alkene (1.5 mmol, 1.5 equiv.).
-
Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product via column chromatography.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a wide variety of amine nucleophiles.[11] The choice of ligand is critical for achieving high yields, particularly with electron-rich heterocyclic halides.[12]
Mechanism Overview
The catalytic cycle is similar to other cross-coupling reactions but involves the formation of a palladium-amido complex. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 4: Mono-Amination
Materials:
-
Bromopyrazole substrate (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium precatalyst (e.g., AdBrettPhos precatalyst) or Pd₂(dba)₃
-
Bulky phosphine ligand (e.g., AdBrettPhos, XPhos)
-
Strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.)
-
Anhydrous solvent: Toluene or Dioxane
Procedure:
-
Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox.
-
To a vial, add the bromopyrazole (1.0 mmol, 1.0 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), the palladium precatalyst (e.g., AdBrettPhos G3, 0.02 mmol, 2 mol%).
-
Add the anhydrous solvent (4 mL) and stir for 2 minutes.
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Seal the vial and heat to 80-110 °C with stirring. Monitor reaction progress.
-
Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | AdBrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | High | Adapted from[12] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | High | Adapted from[14] |
| 3 | Benzylamine | Pd-PEPPSI-IPr (3) | - | K₂CO₃ (2.0) | t-AmylOH | 100 | Good | Adapted from[15] |
Synthetic Workflow: A Gateway to Molecular Diversity
The true power of the 3,4-dibromo-1,5-dimethyl-1H-pyrazole scaffold lies in the ability to perform sequential, orthogonal cross-coupling reactions. By first exploiting the more reactive C3 position and then functionalizing the C4 position, chemists can rapidly assemble libraries of complex, highly decorated pyrazoles.
Caption: Sequential cross-coupling workflow for diverse pyrazole synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
- BenchChem. (2025).
- DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2247-2252.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1048-1054.
- Organic & Biomolecular Chemistry. (2020).
- Chemistry LibreTexts. (2023).
- Besselièvre, F., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8694-8709.
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Sonogashira coupling.
- Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(18), 5780–5789.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Pyrazole Derivatives from 3,4-Dibromo-1,5-dimethyl-1H-pyrazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Versatility of a Dibrominated Building Block
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties that are conducive to a wide range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[2] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's biological activity, making the development of synthetic routes to novel pyrazole derivatives a critical endeavor in drug discovery.
This guide focuses on the synthetic utility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, a versatile and highly functionalizable starting material. The presence of two bromine atoms at adjacent positions (C3 and C4) on the pyrazole ring offers a unique opportunity for selective and sequential derivatization. This allows for the creation of complex molecular architectures and diverse libraries of compounds for biological screening. The differential reactivity of the two bromine atoms, often with the C4 position being more susceptible to initial reaction, provides a handle for regioselective synthesis.
This document serves as a detailed application note and protocol guide for the synthesis of various derivatives from 3,4-dibromo-1,5-dimethyl-1H-pyrazole. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and lithiation-substitution methods, providing both the theoretical underpinnings and practical, step-by-step protocols for their implementation in the laboratory.
Core Synthetic Strategies: A World of Possibilities
The two bromine atoms on the 3,4-dibromo-1,5-dimethyl-1H-pyrazole scaffold are gateways to a vast array of chemical transformations. The most powerful and versatile of these are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. Additionally, metal-halogen exchange followed by electrophilic quench offers a complementary, palladium-free approach to functionalization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Aryl-3-bromo-1,5-dimethyl-1H-pyrazoles
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of halopyrazoles and provides a general procedure for the regioselective C4-arylation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. [2][3] Materials:
-
3,4-Dibromo-1,5-dimethyl-1H-pyrazole
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-bromo-1,5-dimethyl-1H-pyrazole.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 6 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 12 | 78 |
| 4 | 2-Naphthylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 81 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.
Section 2: Introduction of Alkynyl Moieties via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. [4]This reaction provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates for further transformations or as target molecules themselves. Similar to the Suzuki coupling, regioselectivity can often be achieved at the more reactive C4 position.
Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to a Pd(0) species.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. [4] The final step is reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst.
Protocol: Synthesis of 4-Alkynyl-3-bromo-1,5-dimethyl-1H-pyrazoles
This protocol provides a general procedure for the regioselective C4-alkynylation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Materials:
-
3,4-Dibromo-1,5-dimethyl-1H-pyrazole
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC or GC-MS.
-
Upon completion (typically 2-8 hours), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-3-bromo-1,5-dimethyl-1H-pyrazole.
Section 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. [5][6]This reaction is a powerful tool for introducing primary and secondary amine functionalities onto the pyrazole ring, providing access to a class of compounds with significant potential in medicinal chemistry.
Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst. [5] The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective.
Protocol: Synthesis of 4-Amino-3-bromo-1,5-dimethyl-1H-pyrazoles
This protocol outlines a general procedure for the C4-amination of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Materials:
-
3,4-Dibromo-1,5-dimethyl-1H-pyrazole
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
In a separate flame-dried Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill this flask with an inert gas.
-
Add the pre-formed catalyst solution from the first flask to the second flask via cannula.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Alternative Functionalization via Lithiation-Substitution
While palladium-catalyzed reactions are powerful, an alternative strategy for C-H functionalization involves metal-halogen exchange followed by quenching with an electrophile. Directed lithiation, often at low temperatures, can provide a complementary approach to access derivatives that may be difficult to synthesize via cross-coupling methods. The regioselectivity of lithiation can be influenced by the directing ability of substituents on the pyrazole ring.
Protocol: General Procedure for Lithiation and Electrophilic Quench
This protocol is based on general procedures for the lithiation of brominated heterocycles.
Materials:
-
3,4-Dibromo-1,5-dimethyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) (1.1 equivalents, solution in hexanes)
-
Electrophile (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
3,4-Dibromo-1,5-dimethyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyrazole derivatives. The regioselective nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the controlled introduction of aryl, alkynyl, and amino moieties, primarily at the C4 position. These methods, complemented by alternative strategies like lithiation-substitution, provide medicinal chemists and drug development professionals with a robust toolkit for the creation of novel chemical entities. The protocols detailed in this guide offer a solid foundation for the exploration of the rich chemistry of this dibrominated pyrazole and for the development of new therapeutics based on this privileged scaffold.
References
-
Hu, J. T., Chen, S., Sun, Y. H., Yang, J., & Rao, Y. (2012). Synthesis of tri-and tetrasubstituted pyrazoles via Ru (II) catalysis: intramolecular aerobic oxidative C–N coupling. Organic letters, 14(19), 5030-5033. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri-and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2011). Synthesis of pyrazoles: a fruitful decade. Chemical reviews, 111(11), 6984-7034. [Link]
-
Ichikawa, H., Ohno, Y., Taguchi, H., & Ohno, M. (2006). Synthesis of 4-arylpyrazoles via PdCl2 (dppf)-catalyzed cross coupling reaction with Grignard reagents. HETEROCYCLES, 68(11), 2269-2274. [Link]
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Bolla, M. L., & Stephenson, C. R. (2016). A novel serious of 1-(methylsulfonylmethyl)-4-aryl-1H-pyrazole derivatives were synthesized efficiently by Suzuki coupling of the 4-bromo-1-((methylsulfonyl) methyl)-1H-pyrazol-with various aryl boronic acids in the presence of Ruphos-Pd as a catalyst. Der Pharma Chemica, 8(19), 416-423. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Istrate, A., & Găman, A. M. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 835. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 23(1), 134. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14(1), 1084-1090. [Link]
-
Cierpiał, T., & Skraba, T. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3, 4, 5-tribromo-2, 6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14(1), 2320-2329. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
-
Chen, J., Chen, J., & Zhang, M. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C (sp 3)–H Functionalization. Molecules, 30(2), 484. [Link]
-
Shawish, H. B., Al-Smadi, M., & El-Abadelah, M. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo [1, 5-a] Pyrimidines. Molecules, 14(1), 114-126. [Link]
-
El-Faham, A., & El-Abadelah, M. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo [1, 5-a] Pyrimidines. Molecules, 14(1), 114-126. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Zare, A., & Meraj, F. (2014). [Ce (L-Pro) 2] 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC advances, 4(96), 53696-53703. [Link]
-
El-Abadelah, M. M., & Shawish, H. B. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
-
Skraba, T., & Cierpiał, T. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3, 4, 5-tribromo-2, 6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14(1), 2320-2329. [Link]
-
Wang, Y., & Li, J. (2015). Regioselective Synthesis of 4, 4′-Bipyrazoles via Palladium-Catalyzed Cyclizative Dimerization of Alkynic Hydrazones. Organic letters, 17(15), 3794-3797. [Link]
-
Li, H., Wang, Z., & He, W. (2017). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & biomolecular chemistry, 15(34), 7162-7169. [Link]
-
Liao, S. (2020). Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. Chinese Journal of Chemistry, 38(11), 1269-1278. [Link]
-
Kliachyna, M., & Ryabukhin, S. V. (2022). Suzuki–Miyaura arylation of 2, 3‐, 2, 4‐, 2, 5‐, and 3, 4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(4), 693-703. [Link]
-
Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Langer, P., & Saleh, N. (2012). Site-Selective Sonogashira Reactions of 1, 4-Dibromo-2-(trifluoromethyl) benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 43(32). [Link]
-
Muñiz, K. (2013). Development of intramolecular vicinal diamination of alkenes: from palladium to bromine catalysis. The Journal of organic chemistry, 78(5), 2168-2174. [Link]
-
da Silva, A. L., & Pires, A. S. (2019). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 43(39), 15637-15645. [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102. [Link]
Sources
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Investigating the Biological Activity of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4] This guide focuses on a specific, yet underexplored subclass: 3,4-dibromo-1,5-dimethyl-1H-pyrazole derivatives. The strategic inclusion of dibromo-substituents at the 3 and 4 positions, combined with dimethylation, presents a compelling profile for targeted biological investigation. Halogenation is a well-established strategy for enhancing the potency and modulating the pharmacokinetic properties of bioactive molecules, with brominated pyrazoles showing significant efficacy.[5] Similarly, methylation can influence molecular conformation and metabolic stability, potentially improving anticancer activity.[6] This document provides a structured framework and detailed experimental protocols for elucidating the therapeutic potential of these compounds, focusing on anticancer, antimicrobial, and specific enzyme inhibition activities.
Section 1: Anticancer Activity Evaluation
Scientific Rationale
Pyrazole derivatives are potent anticancer agents that act through diverse mechanisms, including the inhibition of critical cell cycle regulators and signaling kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Aurora kinases.[3][7][8] The rationale for investigating 3,4-dibromo-1,5-dimethyl-1H-pyrazole derivatives is threefold:
-
Enhanced Potency: Halogen atoms, particularly bromine, can form halogen bonds and increase lipophilicity, potentially enhancing binding affinity to target proteins and improving cell membrane permeability.[9]
-
Kinase Inhibition: The pyrazole scaffold is a known "hinge-binding" motif for many protein kinases. The specific substitution pattern may confer selectivity and potency against cancer-relevant kinases.[10]
-
Induction of Apoptosis: Many cytotoxic pyrazole derivatives exert their effect by triggering programmed cell death (apoptosis), often through the generation of reactive oxygen species (ROS) and activation of caspases.[11]
This section provides a robust workflow for an initial assessment of anticancer potential, starting with broad cytotoxicity screening and progressing towards mechanistic insights.
Experimental Workflow: From Cytotoxicity to Mechanism
The following diagram outlines the logical flow for assessing the anticancer properties of the target pyrazole derivatives.
Caption: Workflow for anticancer evaluation of pyrazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
3,4-dibromo-1,5-dimethyl-1H-pyrazole derivative stock solution (10 mM in DMSO)
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)[3][12]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Positive control: Doxorubicin (10 mM stock in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative and Doxorubicin in complete medium. Typical final concentrations range from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (Percent Viability vs. log[Concentration]).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis. A potent compound will have a low micromolar or nanomolar IC₅₀ value.[13][14]
Anticipated Data and Presentation
Quantitative results should be summarized for clear comparison.
Table 1: Cytotoxicity (IC₅₀ in µM) of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| 3,4-dibromo-1,5-dimethyl-1H-pyrazole | Experimental | Experimental | Experimental | Experimental |
| Doxorubicin (Control) | ~0.95[3] | ~5.93[13] | ~3.67[3] | ~3.83[3] |
| Reference Pyrazole 1 | 5.21[3] | 9.8[9] | 2.91[3] | 10.05[3] |
| Reference Pyrazole 2 | 16.52[13] | 6.52[13] | >100 | 9.13[13] |
Note: IC₅₀ values for reference compounds are illustrative and sourced from literature on various pyrazole derivatives to provide context.
Section 2: Antimicrobial Activity Screening
Scientific Rationale
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[15] Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[16][17] Halogen substitution, a key feature of the target compound, is known to be a critical factor for enhancing antimicrobial potency.[4][18] For instance, pyrazoles with chloro or bromo substitutions have shown excellent cytotoxicity against various bacterial and fungal strains.[9][18] Therefore, screening 3,4-dibromo-1,5-dimethyl-1H-pyrazole for antimicrobial effects is a logical and promising avenue of investigation.
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a quantitative measure of a compound's potency.
Materials:
-
Test compound stock solution (1 mg/mL in DMSO)
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal strain: Candida albicans
-
Growth media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
Positive controls: Ciprofloxacin (bacteria), Fluconazole (fungi)
-
Microorganism inoculum, standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL for bacteria)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the stock compound solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient (e.g., from 500 µg/mL down to ~0.98 µg/mL).
-
Prepare separate rows for the positive controls (Ciprofloxacin, Fluconazole) using the same serial dilution method.
-
Inoculation: Dilute the standardized 0.5 McFarland inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well (except for the sterility control well).
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Vehicle Control: Wells containing inoculum and the highest concentration of DMSO used.
-
-
Incubation: Seal the plates and incubate at 35°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
Data Presentation
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 3,4-dibromo-1,5-dimethyl-1H-pyrazole | Experimental | Experimental | Experimental |
| Ciprofloxacin (Control) | ≤1 | ≤1 | N/A |
| Fluconazole (Control) | N/A | N/A | ≤8 |
Section 3: Targeted Enzyme Inhibition
Scientific Rationale
Beyond broad cytotoxicity, pyrazole derivatives are known to be potent and often selective inhibitors of specific enzymes implicated in disease.[5][19] Halogenated pyrazolines have emerged as highly selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme involved in neurodegenerative diseases.[19] The presence of bromo-substituents on the target molecule makes it an excellent candidate for MAO-B inhibition screening.
Assay Principle: MAO-B Inhibition
The activity of MAO-B is measured by its ability to oxidize a substrate, which in turn produces a detectable signal (e.g., fluorescence or luminescence). An inhibitor will block this reaction, leading to a decrease in the signal. The assay measures the potency (IC₅₀) of the compound against MAO-B and its selectivity relative to the MAO-A isoform.
Caption: Principle of a fluorometric MAO-B inhibition assay.
Protocol 3: MAO-B Inhibition Assay (Fluorometric)
Principle: This protocol is based on commercially available kits that use a non-fluorescent substrate. MAO activity generates hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a highly fluorescent product. The fluorescence intensity is proportional to MAO activity.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (or equivalent) containing substrate, detection reagent, and buffer
-
Positive control inhibitor: Pargyline (for MAO-B), Clorgyline (for MAO-A)
-
White, opaque 96-well plates (for luminescence/fluorescence)
Procedure:
-
Enzyme Preparation: Prepare working solutions of MAO-A and MAO-B enzymes in the provided assay buffer according to the manufacturer's instructions.
-
Compound Plating: Serially dilute the test compound and positive controls in buffer directly in the 96-well plate.
-
Enzyme Addition: Add the MAO-A or MAO-B working solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Add the detection reagent (containing HRP and the probe) to each well. Incubate for 20 minutes to allow for the development of the fluorescent signal.
-
Data Acquisition: Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/590 nm).
Data Analysis & Interpretation:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ values for both MAO-A and MAO-B by plotting percent inhibition against log[Concentration].
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) . A high SI value (>10) indicates selective inhibition of MAO-B.[19]
Data Presentation
Table 3: MAO-A and MAO-B Inhibition Profile
| Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) |
| 3,4-dibromo-1,5-dimethyl-1H-pyrazole | Experimental | Experimental | Experimental |
| Pargyline (Control) | ~0.5 | >100 | >200 |
| Reference Halogenated Pyrazoline | 0.063[19] | 8.38[19] | 133.0[19] |
References
-
Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Jadhav, S. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Available at: [Link]
-
Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Yabasin, M. U., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules. Available at: [Link]
-
Singh, U. P., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Journal of Molecular Structure. Available at: [Link]
-
Benci, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link] anticancer-activity-of-pyrazole-derivatives.pdf
-
Al-Ostath, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI Encyclopedia. Available at: [Link]
-
Pai, A., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. Available at: [Link]
-
Zare, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
-
Chen, J., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Shawkataly, O. B., et al. (2008). Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][3][7][19]triazolo[1,5-c]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Gomaa, H. A. M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Taha, M., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Reddy, C. S., et al. (2010). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]
-
Kumar, P. V., et al. (2013). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. Available at: [Link]
-
Gomha, S. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]
-
Guesmi, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Bhonsle, R., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Anonymous. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Pandhurnekar, C. P., et al. (2021). Pyrazole: A Versatile Moiety. Journal of Advanced Scientific Research. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orientjchem.org [orientjchem.org]
- 17. academicstrive.com [academicstrive.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dibromo-1,5-dimethyl-1H-pyrazole as a Privileged Building Block in Agrochemical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Type: Advanced Application Note & Methodological Protocol
Introduction and Strategic Rationale
As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the challenge of designing modular, highly functionalized scaffolds for crop protection discovery. Pyrazoles represent a cornerstone in modern agrochemical synthesis, serving as the core pharmacophore in highly successful commercial products, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1].
Within this chemical space, 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1)[2] emerges as a uniquely privileged building block. The strategic value of this molecule lies in its structural and electronic properties:
-
Steric and Lipophilic Tuning: The 1,5-dimethyl substitution provides essential lipophilicity for cuticular penetration in plants and fungi. Furthermore, the C-5 methyl group restricts the rotational twist angle of adjacent substituents, a critical factor for optimal binding within enzyme pockets like the fungal mitochondrial Complex II[1].
-
Orthogonal Reactivity: The presence of two adjacent bromines at the C-3 and C-4 positions offers a platform for sequential, regioselective cross-coupling. This eliminates the need for complex protecting-group strategies, streamlining the transition from hit-to-lead optimization.
Mechanistic Insights: The Causality of Regioselectivity
To effectively utilize 3,4-dibromo-1,5-dimethyl-1H-pyrazole, one must understand the intrinsic electronic asymmetry of the pyrazole ring.
In a 1,5-dimethyl-1H-pyrazole system, the N-1 atom (bearing the methyl group) donates electron density into the aromatic system, making the adjacent C-5 position (blocked by a methyl) and C-4 position relatively electron-rich (enamine-like). Conversely, the N-2 atom is imine-like and highly electronegative, withdrawing electron density from the adjacent C-3 position.
Because the C-3 position is significantly more electron-deficient than the C-4 position, the C3–Br bond is highly activated toward oxidative addition by electron-rich Palladium(0) species[3]. This electronic bias dictates that in palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the C-3 position will react preferentially, leaving the C-4 bromine intact for subsequent, orthogonal functionalization.
Application Workflow Diagram
The following workflow illustrates the logical progression of orthogonal functionalization, transforming the simple dibrominated starting material into a complex agrochemical lead.
Figure 1: Orthogonal functionalization workflow of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Quantitative Data Presentation: Reaction Optimization
To ensure a self-validating protocol, it is crucial to establish conditions that maximize regioselectivity. Over-coupling (reaction at both C-3 and C-4) is the primary side reaction. The table below summarizes the optimization of the C-3 Suzuki-Miyaura coupling, demonstrating how temperature and catalyst selection influence the kinetic vs. thermodynamic control of the reaction.
Table 1: Optimization of Regioselective C-3 Suzuki-Miyaura Coupling
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield: C-3 Product (%) | Yield: Bis-Coupled (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH | 80 | 86 | < 5 |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ (aq) | 1,4-Dioxane | 100 | 62 | 28 |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 90 | 74 | 12 |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH | 110 | 45 | 40 |
Data Interpretation: Entry 1 provides the optimal balance. The relatively mild catalyst Pd(PPh₃)₄ combined with a moderate temperature (80 °C) ensures that oxidative addition remains strictly kinetically controlled at the more reactive C-3 position. Higher temperatures (Entry 4) or highly active bidentate ligands (Entry 2) overcome the activation barrier for the C-4 position, resulting in a loss of regioselectivity.
Experimental Protocols
The following methodologies are designed as self-validating systems. In-process controls (like LC-MS monitoring) and specific workup rationales are included to guarantee reproducibility and high fidelity in your synthesis.
Protocol 1: Regioselective C-3 Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at the C-3 position while preserving the C-4 bromide.
Reagents & Materials:
-
3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.05 equiv) - Strict stoichiometric control is vital to prevent over-coupling.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃), 2.0 M aqueous solution (2.0 equiv)
-
Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the arylboronic acid, and the solvent mixture (Toluene/EtOH).
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ followed by the sparged 2.0 M aqueous Na₂CO₃ solution.
-
Heating: Attach a reflux condenser and heat the biphasic mixture to exactly 80 °C in a pre-heated oil bath.
-
Monitoring: Stir for 4–6 hours. Monitor the reaction strictly via LC-MS. The reaction is deemed complete when the starting material is consumed. Do not push the reaction time beyond completion, as this invites C-4 coupling.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers. Wash the organic layer with brine (to break any emulsions and remove residual ethanol), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The C-3 coupled product typically elutes slightly later than the highly non-polar dibromo starting material.
Protocol 2: C-4 Buchwald-Hartwig Amination
Objective: Install an amine pharmacophore at the remaining C-4 position to finalize the agrochemical lead.
Reagents & Materials:
-
3-Aryl-4-bromo-1,5-dimethyl-1H-pyrazole (from Protocol 1) (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv) - Chosen specifically because its bulky, electron-rich nature accelerates reductive elimination, which is often the rate-limiting step when coupling electron-rich pyrazole C-4 positions.
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under strict Argon counterflow, charge a sealed tube with the C-4 bromo intermediate, the amine, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous, degassed Toluene. Seal the tube with a Teflon-lined cap.
-
Heating: Heat the reaction mixture to 110 °C for 12–16 hours. The elevated temperature is required here because the C-4 position is electron-rich and sterically hindered by the adjacent C-3 aryl group and C-5 methyl group.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a pad of Celite. Rationale: This step efficiently removes palladium black and insoluble inorganic salts (CsBr, excess Cs₂CO₃) which can streak during chromatography.
-
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final functionalized pyrazole.
References
- ChemScene.3,4-Dibromo-1,5-dimethyl-1h-pyrazole.
- Benchchem.Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
- RosDok (University of Rostock).Synthesis of Sterically Encumbered Biaryls by [3+3] Cyclocondensation Reactions and Synthesis of Arylated Pyrazoles, Bis(diaryl)sulfones...
Sources
Application Note: 3,4-Dibromo-1,5-dimethyl-1H-pyrazole in Advanced Materials Science
Executive Summary
The rational design of organic electronic materials relies heavily on versatile, multifunctional building blocks. 3,4-Dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) has emerged as a critical synthon in the development of optoelectronic materials, including conjugated polymers, Metal-Organic Frameworks (MOFs), and host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)[1].
This application note provides researchers and materials scientists with an authoritative guide to utilizing this compound. It details the causality behind its structural advantages, provides self-validating step-by-step protocols for transition-metal catalyzed cross-coupling, and outlines the mechanistic reasoning required to achieve high-fidelity polymerization and site-selective functionalization[2].
Structural Rationale & Mechanistic Advantages
The utility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole in materials science is dictated by its precise substitution pattern, which solves several common issues encountered in heterocyclic cross-coupling[3]:
-
N1-Methylation Prevents Catalyst Poisoning: Unsubstituted 1H-pyrazoles possess an acidic N-H proton that can deprotonate under the basic conditions of Suzuki-Miyaura couplings or coordinate directly to Palladium(0) centers, effectively poisoning the catalyst[4]. The N1-methyl group eliminates this liability, ensuring high turnover frequencies (TOF) during polycondensation.
-
C5-Methylation Induces Steric Twist: In conjugated polymers, planar backbones often lead to strong
stacking, causing aggregation-caused quenching (ACQ) and poor solubility. The C5-methyl group provides steric bulk that induces a dihedral twist between the pyrazole ring and adjacent aryl units, enhancing solubility in organic solvents and tuning the optical bandgap. -
3,4-Dibromo Handles for Cross-Coupling: The adjacent bromine atoms serve as highly reactive sites for Palladium-catalyzed C-C bond formation (Suzuki, Stille, Sonogashira)[2]. Furthermore, the electronic asymmetry of the pyrazole ring makes the C3 position slightly more electron-deficient than C4, allowing for kinetically controlled, site-selective sequential coupling.
Fig 1: Logical relationship between pyrazole structural features and material properties.
Quantitative Data: Cross-Coupling Conditions
To facilitate experimental design, the following table summarizes optimized conditions for utilizing 3,4-dibromo-1,5-dimethyl-1H-pyrazole across different materials science applications.
| Reaction Type | Coupling Partner | Catalyst System | Temp / Solvent | Target Application | Typical Yield / |
| Suzuki Polycondensation | Aryl Diboronic Acids | Pd(PPh | 90°C / Toluene:H | Conjugated Polymers | |
| Site-Selective Suzuki | Carbazole Boronic Acid (1 eq) | Pd(dppf)Cl | 80°C / THF:H | Asymmetric OLED Hosts | 65-75% (C3-selective) |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh | 80°C / DMF | Covalent Organic Frameworks | 80-90% |
| Buchwald-Hartwig | Diarylamines | Pd | 110°C / Xylene | Hole-Transport Materials | 60-85% |
Experimental Protocols
Protocol A: Synthesis of Pyrazole-Based Conjugated Polymers via Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of a donor-acceptor (D-A) conjugated polymer using 3,4-dibromo-1,5-dimethyl-1H-pyrazole and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.
Causality & Experimental Design Notes:
-
Phase Transfer Catalyst (Aliquat 336): Because polycondensation occurs in a biphasic mixture (Toluene/Water), Aliquat 336 is strictly required to shuttle carbonate ions into the organic phase, which is the rate-determining step for transmetalation[4].
-
End-Capping: Unreacted terminal bromides or boronic esters act as non-radiative recombination centers (exciton quenchers) in OLED devices. Sequential end-capping with bromobenzene and phenylboronic acid neutralizes these reactive ends, drastically improving device lifespan.
Step-by-Step Methodology:
-
Monomer Preparation: In a rigorously dried 50 mL Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.00 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 mmol). Ensure exact 1:1 stoichiometry to satisfy Carothers' equation for high molecular weight.
-
Solvent & Base Addition: Add 10 mL of anhydrous Toluene and 3 mL of 2.0 M aqueous K
CO solution. Add 3 drops of Aliquat 336. -
Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Reasoning: Trace oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), prematurely halting chain growth.
-
Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(PPh
) (0.02 mmol, 2 mol%). Seal the flask and heat to 90°C under vigorous stirring (800 rpm) for 48–72 hours. -
End-Capping:
-
Add phenylboronic acid (0.1 mmol) dissolved in 1 mL degassed toluene. Reflux for 12 hours.
-
Add bromobenzene (0.1 mmol). Reflux for an additional 12 hours.
-
-
Purification (Soxhlet Extraction): Cool the mixture and precipitate the polymer dropwise into 200 mL of vigorously stirred methanol. Filter the crude polymer. Transfer to a Soxhlet thimble and extract sequentially with:
-
Methanol (24h): Removes salts and phase-transfer catalysts.
-
Acetone (24h): Removes unreacted monomers and low-molecular-weight oligomers.
-
Chloroform (24h): Extracts the desired high-molecular-weight polymer.
-
-
Isolation: Concentrate the chloroform fraction to ~10 mL and precipitate into methanol. Filter and dry under vacuum at 60°C overnight.
Fig 2: Experimental workflow for Suzuki-Miyaura polycondensation of pyrazole monomers.
Protocol B: Site-Selective Synthesis of Bipolar OLED Host Materials
Host materials in PhOLEDs require high triplet energies (
Causality of Site-Selectivity: Because the C3 position of the pyrazole ring is more electron-deficient than the C4 position (due to the inductive effect of the adjacent N2 imine nitrogen), oxidative addition of Pd(0) into the C3-Br bond is kinetically favored[3]. By controlling temperature and stoichiometry, researchers can achieve >90% regioselectivity for the C3 position.
Step-by-Step Methodology:
-
C3-Selective Coupling: Dissolve 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 eq) and 9-phenyl-9H-carbazole-3-boronic acid (0.95 eq, sub-stoichiometric to prevent over-coupling) in a 4:1 mixture of THF and 2M aqueous Na
CO . -
Reaction: Degas with Argon for 20 minutes. Add Pd(dppf)Cl
(3 mol%). Heat gently to 60°C (lower temperature maximizes regioselectivity) for 16 hours. -
Intermediate Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO
, and purify via silica gel chromatography to isolate the 4-bromo-3-(carbazol-3-yl)-1,5-dimethyl-1H-pyrazole intermediate. -
C4-Coupling (Exhaustive): Subject the purified intermediate to a second Suzuki coupling with an electron-deficient boronic acid (e.g., 3-(1,3,4-oxadiazol-2-yl)phenylboronic acid) using standard aggressive conditions (Pd(PPh
) , 90°C, 1.5 eq boronic acid) to yield the final bipolar host material.
References
-
Götzinger, A. C., & Müller, T. J. J. (2011). Pyrazole chemistry cross-coupling reactions. Thieme Connect. Retrieved from[Link]
-
Kruger, et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI - Molecules, 27(11), 3503. Retrieved from[Link]
-
Simokaitiene, J., et al. (2025). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. KTU ePubl / Coatings. Retrieved from[Link]
-
Sun, B., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling: What a Difference a Base Makes. Journal of the American Chemical Society / Researcher.life. Retrieved from[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole Synthesis
Welcome to the Technical Support Center. As drug development increasingly relies on densely functionalized pyrazole scaffolds for kinase inhibitors and protein-protein interaction modulators, the demand for regioselectively halogenated building blocks has surged. 3,4-Dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) is a critical intermediate. The stability of the pyrazole C-Br bonds allows for sequential, chemoselective cross-coupling reactions in downstream pharmaceutical synthesis[1]. However, its synthesis is notoriously prone to stalling at the mono-brominated stage or yielding complex mixtures. This guide provides a causality-driven approach to mastering this synthesis.
Part 1: Mechanistic Causality & Reaction Pathway
To optimize yield, one must understand the electronic landscape of 1,5-dimethyl-1H-pyrazole. The pyrazole core is a
However, the introduction of the first bromine atom exerts a strong inductive electron-withdrawing effect (-I effect), severely deactivating the remaining unsubstituted ring carbon (C3)[3]. The second EAS step requires overcoming a significantly higher activation energy barrier. If the conditions are pushed too hard without stabilizing the ionic pathway, homolytic cleavage of bromine can occur, leading to undesired radical bromination at the C5-methyl group.
Reaction pathway for 1,5-dimethyl-1H-pyrazole dibromination highlighting the C3 kinetic barrier.
Part 2: Self-Validating Experimental Protocol
Methodology: Electrophilic Dibromination via Forcing Ionic Conditions This protocol utilizes a highly polar acidic medium to stabilize the bromonium ion and suppress radical formation, ensuring high conversion to the dibromo product.
Materials:
-
1,5-Dimethyl-1H-pyrazole (1.0 eq)
-
Bromine (
) (3.0 eq) -
Glacial Acetic Acid (AcOH) / Sodium Acetate (NaOAc) buffer
-
Iron(III) Bromide (
) catalyst (0.05 eq)
Step-by-Step Workflow:
-
System Preparation: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a scrubber system (for HBr gas). Shield the apparatus from ambient light using aluminum foil to inhibit radical pathways.
-
Substrate Dissolution: Dissolve 1,5-dimethyl-1H-pyrazole in glacial acetic acid containing 1.5 eq of NaOAc. Causality: NaOAc acts as a buffer to neutralize the HBr byproduct, preventing the protonation of the pyrazole N2, which would further deactivate the ring toward electrophilic attack.
-
First Bromination (C4): Cool the mixture to 0 °C. Add 1.05 eq of
dropwise over 30 minutes. The reaction is instantaneous.-
In-Process Control (IPC) 1: TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material and a single spot corresponding to 4-bromo-1,5-dimethyl-1H-pyrazole.
-
-
Catalyst Addition & Second Bromination (C3): Add the
catalyst. Heat the mixture to 85 °C. Slowly add the remaining 1.95 eq of over 2 hours.-
Causality:
acts as a Lewis acid to further polarize the Br-Br bond, generating a more potent equivalent necessary for attacking the deactivated C3 position.
-
-
Maturation: Stir at 85 °C for 12-16 hours.
-
IPC 2: GC-MS or LC-MS must confirm >95% conversion of the mono-bromo intermediate to the dibromo product.
-
-
Quenching & Workup: Cool to room temperature. Pour the mixture into ice water containing a slight excess of Sodium Thiosulfate (
) to quench unreacted . Extract with Dichloromethane (DCM). Wash the organic layer with saturated until the aqueous phase reaches pH 7-8, dry over anhydrous , and concentrate under reduced pressure.
Part 3: Troubleshooting Guides & FAQs
Q1: My reaction stalls completely at 4-bromo-1,5-dimethyl-1H-pyrazole. Adding more bromine doesn't help. What is going wrong?
A: This is the most common issue. The C4-bromo intermediate is highly deactivated[3]. Simply adding more
Q2: LC-MS shows a mass corresponding to a dibrominated product, but NMR indicates bromination occurred on the C5-methyl group instead of the C3-ring position. How do I fix the regioselectivity? A: You have inadvertently triggered a free-radical halogenation pathway. The C5-methyl protons are allylic/benzylic-like and highly susceptible to radical abstraction. To correct this:
-
Exclude Light: Wrap your reaction vessel in foil. Light initiates the homolytic cleavage of
. -
Exclude Oxygen/Peroxides: Degas your solvents and run the reaction under an inert Argon atmosphere.
-
Avoid NBS for the second step: While N-Bromosuccinimide (NBS) is excellent for the first C4 bromination, using it at high temperatures for the second step often favors radical side reactions. Stick to
with a Lewis acid.
Q3: During the workup, my yield drops significantly, and the product is an oily mixture rather than a solid. How can I improve the isolation?
A: 3,4-Dibromo-1,5-dimethyl-1H-pyrazole has appreciable solubility in mixed aqueous-organic emulsions if the pH is not strictly controlled. When neutralizing the acetic acid with
Part 4: Quantitative Data Summary
The following table summarizes the causal relationship between the chosen brominating system and the resulting yield/impurity profile for the C3-bromination step (assuming C4 is already brominated).
| Brominating System | Temperature | Reaction Time (Step 2) | Typical Yield (3,4-dibromo) | Major Impurity Profile | Verdict |
| 25 °C | 24 hours | < 15% | Unreacted 4-bromo intermediate | Insufficient electrophilicity for C3. | |
| NBS (3.0 eq) / DMF | 80 °C | 12 hours | 30 - 40% | C5-methyl bromination (radical) | Poor regioselectivity. |
| 85 °C | 14 hours | 75 - 85% | Trace tribrominated species | Optimal. Lewis acid stabilizes EAS. | |
| 60 °C | 8 hours | 50 - 60% | Pyrazole ring degradation | Too harsh; protonation deactivates ring. |
References
-
Boulton, B.E., et al. "Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole." Australian Journal of Chemistry. Available at:[Link]
-
Baltayan, A.O., et al. "Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles." Russian Journal of General Chemistry. Available at:[Link]
-
RSC. "Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles". Available at:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic nuances and common pitfalls in the electrophilic bromination of 1,5-dimethyl-1H-pyrazole. This scaffold is a critical intermediate in the synthesis of complex pharmaceuticals, including macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) inhibitors ()[1].
Achieving high regioselectivity and avoiding side products requires a precise understanding of the electronic properties of the pyrazole ring and the kinetic versus thermodynamic control of the reaction.
Part 1: Mechanistic FAQs
Q1: Why is my reaction stalling at the mono-brominated intermediate (4-bromo-1,5-dimethyl-1H-pyrazole)? A1: The C-4 position of the pyrazole ring possesses the highest electron density, making it kinetically favored for initial electrophilic aromatic substitution ()[2]. Once the first bromine atom is installed at C-4, its electron-withdrawing nature deactivates the pyrazole ring. Consequently, the second bromination at the C-3 position requires a significantly higher activation energy. If your reaction stalls, it is likely due to insufficient electrophilic activation of the brominating agent or an inadequate reaction temperature.
Q2: I am detecting bromomethyl side products (e.g., 3,4-dibromo-5-(bromomethyl)-1-methyl-1H-pyrazole). How do I prevent this? A2: Bromination at the C-5 methyl group occurs via a free-radical substitution pathway rather than an electrophilic pathway ()[3]. This happens when N-bromosuccinimide (NBS) or Br₂ is exposed to light (hν), heat, or trace peroxides, initiating homolytic cleavage. To suppress this, ensure the reaction is conducted in the dark (e.g., wrapping the flask in foil), avoid radical initiators like AIBN, and consider switching to a strictly ionic bromination system (e.g., Br₂ in glacial acetic acid) which heavily favors the electrophilic pathway over the radical one.
Q3: My NMR shows a mixture of regioisomers, including 4,5-dibromo-1,3-dimethyl-1H-pyrazole. What went wrong? A3: This issue almost exclusively stems from the isomeric purity of the starting material. 1,5-dimethyl-1H-pyrazole is often synthesized via routes that can produce a mixture of 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole. Since the 1,3-dimethyl isomer undergoes bromination at C-4 and C-5, any impurity in your starting material will carry over as a regioisomeric dibrominated side product. Always validate the isomeric purity of your starting material via 2D NOESY NMR before proceeding.
Part 2: Troubleshooting Guide
Use the following data matrix to quickly identify and resolve side-product formation during your synthesis workflow.
| Observed Side Product | Analytical Signature (¹H NMR / MS) | Root Cause | Corrective Action |
| 4-Bromo-1,5-dimethyl-1H-pyrazole | Singlet at ~C3-H, [M+H]⁺ ~175 | Incomplete reaction; ring deactivation after first bromination. | Increase equivalents of Br₂; elevate temperature to 60 °C; use AcOH to enhance electrophilicity. |
| 5-(Bromomethyl)-derivatives | Loss of C5-CH₃ singlet (~2.3 ppm), new -CH₂Br singlet (~4.5 ppm) | Radical pathway activation (light, peroxides, high heat with NBS). | Shield reaction from light; purge with N₂; use Br₂/AcOH instead of NBS; avoid radical initiators. |
| Regioisomeric Dibromopyrazoles | Unexpected methyl shifts; lack of expected NOE cross-peaks | 1,3-dimethyl-1H-pyrazole impurity in the starting material. | Purify starting material via fractional distillation or recrystallization before bromination. |
Part 3: Validated Experimental Protocol
Note: This protocol utilizes a self-validating system to ensure kinetic control over the electrophilic substitution, preventing radical side reactions.
Step 1: Starting Material Validation
-
Action: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL).
-
Causality: Acetic acid acts as a polar protic solvent that hydrogen-bonds with Br₂, significantly enhancing its electrophilicity for the challenging second bromination step.
-
Validation Point 1: Perform 2D NOESY NMR on the starting material to confirm the absence of the 1,3-dimethyl-1H-pyrazole regioisomer.
Step 2: Electrophile Preparation & Controlled Addition
-
Action: Prepare a solution of elemental bromine (Br₂, 2.5 equiv, 25 mmol) in glacial acetic acid (10 mL). Cool the pyrazole solution to 0–5 °C in an ice bath. Add the Br₂ solution dropwise over 30 minutes.
-
Causality: Dropwise addition at low temperatures prevents thermal runaway and suppresses homolytic cleavage of Br₂, keeping the reaction strictly within the electrophilic pathway ()[3].
Step 3: First Bromination Check
-
Action: Stir the reaction mixture for 1 hour at room temperature.
-
Validation Point 2: Extract a 50 µL aliquot, quench with aqueous Na₂S₂O₃, and analyze via LC-MS. The chromatogram must show >95% conversion to the mono-brominated intermediate (4-bromo-1,5-dimethyl-1H-pyrazole, [M+H]⁺ ≈ 175/177). Do not proceed to heating until this intermediate is confirmed.
Step 4: Thermal Activation
-
Action: Wrap the reaction flask completely in aluminum foil to block ambient light. Heat the mixture to 60 °C for 6 hours.
-
Causality: The electron-withdrawing nature of the first bromine atom deactivates the C-3 position. Thermal energy is required to overcome this activation barrier, while the foil shield prevents light-induced radical bromination at the C-5 methyl group ()[3].
Step 5: Final Validation & Quenching
-
Action: Cool the reaction to room temperature.
-
Validation Point 3: Analyze a second aliquot via LC-MS. The target 3,4-dibromo-1,5-dimethyl-1H-pyrazole ([M+H]⁺ ≈ 253/255/257) should be the dominant peak.
-
Action: Pour the mixture into 100 mL of ice water. Slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring until the orange/yellow bromine color completely dissipates.
Step 6: Isolation
-
Action: Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.
Part 4: Reaction Pathway Visualization
Reaction pathways highlighting electrophilic vs. radical side products.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information (PMC).[Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. National Center for Biotechnology Information (PMC).[Link]
-
Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals navigate the distinct reactivity profiles of the pyrazole ring. This document synthesizes mechanistic theory with field-proven troubleshooting to ensure your halogenation workflows are robust, scalable, and self-validating.
Mechanistic Insights & Reaction Causality
Understanding the electronic landscape of 1,5-dimethyl-1H-pyrazole is critical for controlling its bromination. The C4 position of the pyrazole ring is highly electron-rich, making the initial electrophilic aromatic substitution exceptionally rapid[1].
However, once the first bromine atom is installed, its strong electron-withdrawing nature inductively deactivates the entire ring. Consequently, the subsequent bromination at the C3 position is kinetically sluggish. To overcome this high activation energy barrier, the system requires forcing conditions (excess heat and reagent) or specialized, highly active electrophilic reagents like dibromoisocyanuric acid (DBI)[2]. If thermal and photolytic conditions are not strictly controlled, competing free-radical pathways can lead to undesired bromination of the methyl groups[3].
Reaction workflow for 1,5-dimethyl-1H-pyrazole bromination highlighting mechanistic pathways.
Quantitative Optimization Data
The table below summarizes how different reaction parameters influence the regioselectivity and yield of the bromination, highlighting the causality behind each condition.
| Reagent System | Temperature | Time | C4-Mono Yield | C3,C4-Di Yield | Causality / Observation |
| 1.0 eq Br₂, AcOH | 25 °C | 2 h | >95% | <1% | Mild conditions only provide enough energy to overcome the C4 activation barrier[1]. |
| 3.0 eq Br₂, CCl₄ | 80 °C (Reflux) | 12 h | 15% | 82% | High thermal energy and excess Br₂ drive the sluggish C3 bromination[3]. |
| 2.5 eq DBI, H₂SO₄ | 25 °C | 5 h | <5% | >90% | A stronger electrophilic bromine source bypasses the need for extreme thermal activation[2]. |
Troubleshooting & FAQs
Q1: My reaction stalls at the monobrominated intermediate (4-bromo-1,5-dimethyl-1H-pyrazole). How can I drive it to complete dibromination? A1: This is a classic kinetic trap. The first bromination at C4 is fast, but the resulting intermediate is deactivated. To achieve complete C3,C4-dibromination, you must increase the electrophilicity of your reagent or the thermal energy of the system. We recommend using 3.0 to 4.0 equivalents of molecular bromine under prolonged reflux conditions[3], or switching to a highly active brominating agent like dibromoisocyanuric acid (DBI)[2].
Q2: I am observing a complex mixture of products, including bromination on the methyl groups. What is causing this? A2: You are likely triggering a competing free-radical bromination pathway. The methyl groups at the 1- and 5-positions can undergo radical substitution (similar to benzylic bromination) if exposed to strong UV light or radical initiators (like trace peroxides in unpurified solvents). To ensure strict electrophilic aromatic substitution, run the reaction in the dark (wrap the flask in foil), use freshly distilled solvents, and avoid radical initiators.
Q3: Why does the reaction turn deep red/brown, and how do I safely validate that it is fully quenched? A3: The deep red/brown color indicates the presence of unreacted, hazardous molecular bromine (Br₂). It is critical to quench the reaction using a reducing agent rather than just water. Adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will reduce the Br₂ to benign bromide ions (Br⁻). The self-validating indicator of a successful quench is the visual transition of the organic layer from deep red to clear or pale yellow.
Validated Experimental Protocol
This step-by-step methodology is designed to be a self-validating system, ensuring high yields of 3,4-dibromo-1,5-dimethyl-1H-pyrazole through controlled electrophilic aromatic substitution.
Step 1: Reaction Setup In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Wrap the entire apparatus in aluminum foil to exclude light and suppress radical side-reactions.
Step 2: Dissolution Dissolve 10.0 mmol of 1,5-dimethyl-1H-pyrazole in 30 mL of anhydrous chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
Step 3: Controlled Reagent Addition Cool the flask to 0 °C using an ice bath. Place 35.0 mmol (3.5 equivalents) of molecular bromine (Br₂) in the addition funnel, diluted with 10 mL of the reaction solvent. Add the Br₂ solution dropwise over 30 minutes. Note: The initial addition will be highly exothermic due to the rapid C4 bromination. Keep the temperature strictly controlled.
Step 4: Thermal Activation Remove the ice bath and heat the reaction mixture to reflux (approx. 61 °C for CHCl₃) for 12 to 16 hours. Monitor the disappearance of the monobromo intermediate via TLC (Eluent: Hexanes/Ethyl Acetate 3:1).
Step 5: Reductive Quenching Once TLC indicates complete conversion, cool the reaction to room temperature. Slowly add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously. Continue stirring until the organic layer loses its deep red/brown color, validating that all excess Br₂ has been neutralized.
Step 6: Extraction & Purification Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield pure 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
References
1.[1] Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. 4 2.[2] ChemInform Abstract: Dibromination of 5-Pyrazolones and 5-Hydroxypyrazoles via Dibromoisocyanuric Acid. ResearchGate. 2 3.[3] Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. MDPI. 3
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole
Welcome to the Technical Support Center for process chemists and drug development professionals. The scale-up synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole presents unique thermodynamic and kinetic challenges. Moving from a gram-scale laboratory bench to a multi-kilogram pilot plant requires a deep understanding of electrophilic aromatic substitution (SEAr) kinetics, exotherm management, and the suppression of competing radical pathways.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind process failures and provide self-validating protocols to ensure your scale-up campaigns are safe, high-yielding, and highly regioselective.
Process Overview & Mechanistic Logic
The synthesis relies on the sequential bromination of 1,5-dimethyl-1H-pyrazole. The reaction must be carefully controlled to ensure complete dibromination while avoiding the catastrophic formation of over-brominated or radical-derived impurities.
Reaction pathway showing electrophilic bromination vs. competing radical side reactions.
Frequently Asked Questions (FAQs): Scale-Up Challenges
Q: Why do we observe a sudden temperature spike during the initial addition of bromine, but not during the second equivalent? A: This is a classic kinetic phenomenon in pyrazole halogenation . The C4 position of 1,5-dimethyl-1H-pyrazole possesses the highest electron density, making it highly nucleophilic. The first SEAr is nearly instantaneous and highly exothermic. Once the 4-bromo intermediate forms, its inductive electron-withdrawing (-I) effect drastically reduces the electron density of the pyrazole ring. Consequently, the C3 position is deactivated, and the second bromination is kinetically sluggish, requiring external heating rather than generating an exotherm .
Q: Our scale-up batch showed a 15% impurity profile consisting of 5-(bromomethyl)-4-bromo-1-methyl-1H-pyrazole. How did this happen? A: You have inadvertently triggered a radical bromination pathway. While SEAr is an ionic mechanism, bromine can undergo homolytic cleavage if exposed to UV light or if peroxides are present in your solvents. The resulting bromine radicals abstract a hydrogen from the C5-methyl group due to the thermodynamic stability of the resulting benzylic-like radical. To mitigate this, scale-up reactors (especially glass-lined ones) must be shielded from intense light, and the reaction mixture must be rigorously purged with nitrogen to exclude oxygen, which acts as a radical initiator .
Q: Can we use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) to avoid handling highly corrosive liquids and HBr off-gassing? A: While NBS is safer and works excellently for the first C4 bromination, it is generally insufficiently electrophilic to drive the deactivated C3 bromination to completion without the addition of strong Lewis or Brønsted acids. Relying solely on NBS/DMF often results in stalled reactions with high levels of unreacted 4-bromo intermediate . For complete dibromination at scale, Br₂ in glacial acetic acid remains the gold standard.
Troubleshooting Guide: Specific Experimental Issues
Issue: The reaction stalls at 80% conversion, leaving significant 4-bromo-1,5-dimethyl-1H-pyrazole in the crude mixture.
-
Root Cause: Inadequate electrophilic driving force or loss of Br₂ vapor into the reactor headspace/scrubber system during the 80 °C heating phase.
-
Solution: Ensure your reactor condenser is chilled to at least 5 °C to reflux escaping Br₂ back into the reaction mass. If the reaction has already stalled, dose an additional 0.2 equivalents of Br₂ at 80 °C and monitor via HPLC.
Issue: Severe corrosion observed in the stainless steel (316L) reactor dome after one batch.
-
Root Cause: The reaction generates 2 equivalents of anhydrous HBr gas per molecule of product. HBr is highly corrosive to 316L stainless steel, especially in the vapor phase where moisture can condense.
-
Solution: This process must be executed in a Glass-Lined Reactor (GLR) or a Hastelloy C-276 vessel. Ensure the overhead vent is directly routed to a high-capacity 20% NaOH scrubber to neutralize the HBr gas .
Self-Validating Experimental Protocol (1 kg Scale)
The following methodology is designed for a 1 kg scale-up. It incorporates causality-driven steps and self-validating checkpoints to ensure the process remains in control at all times.
Step 1: Reactor Preparation & Inerting
-
Action: Charge a 50 L glass-lined reactor (GLR) with 10 L of glacial acetic acid. Purge the headspace with N₂ for 30 minutes.
-
Causality: N₂ purging removes oxygen, suppressing competing radical pathways that lead to C5-methyl bromination.
-
Self-Validation Check: An inline oxygen sensor must read <1% O₂ before proceeding. If >1%, continue purging.
Step 2: Substrate Dissolution & First Bromination (C4)
-
Action: Add 1.00 kg (10.4 mol) of 1,5-dimethyl-1H-pyrazole. Cool the reactor jacket to 10 °C. Slowly dose 1.75 kg (10.9 mol, 1.05 eq) of Br₂ over 2 hours, maintaining the internal temperature strictly below 25 °C.
-
Causality: The C4 position is highly reactive; controlling the feed rate manages the massive exotherm and prevents thermal runaway.
-
Self-Validation Check: The reaction temperature will strictly mirror the Br₂ feed rate. If the temperature stops rising while Br₂ is being added, accumulation is occurring—halt the feed immediately to prevent a delayed runaway exotherm.
Step 3: Second Bromination (C3) & Thermal Shift
-
Action: Dose an additional 2.00 kg (12.5 mol, 1.20 eq) of Br₂. Heat the reactor to 80 °C and stir for 12 hours. Route the off-gas through a 20% NaOH scrubber.
-
Causality: The deactivated C3 position requires thermal energy and excess electrophile to overcome the activation barrier.
-
Self-Validation Check: Pull a 1 mL aliquot, quench with NaHSO₃, and run an HPLC (254 nm). The step is validated as complete only when the 4-bromo intermediate peak area is <2%.
Step 4: Quench & Precipitation
-
Action: Cool the reactor to 20 °C. Transfer the mixture into a secondary vessel containing 30 L of ice water and 1.0 kg of sodium bisulfite (NaHSO₃).
-
Causality: Water acts as an anti-solvent to precipitate the highly hydrophobic product. NaHSO₃ reduces any residual Br₂ to benign HBr, preventing post-reaction oxidation or radical side reactions during filtration.
-
Self-Validation Check: The mixture must transition from a deep red/orange to a pale yellow or white suspension. The complete disappearance of the red color visually confirms the total destruction of active bromine.
Step 5: Isolation
-
Action: Filter the suspension via a Nutsche filter, wash the cake with 10 L of cold water to remove residual acetic acid and salts, and dry under vacuum at 40 °C.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data generated during process development, comparing different reagent systems and their impact on scalability and purity.
| Parameter / Condition | Temperature Profile | C4-Bromo Intermediate | 3,4-Dibromo Product | 5-Bromomethyl Impurity | Process Scalability |
| Br₂ / Glacial AcOH | 20 °C → 80 °C | < 2% (Consumed) | 88 - 92% | < 1% | Excellent |
| NBS / DMF | 20 °C → 60 °C | 15 - 20% (Stalled) | 65 - 70% | 4 - 6% | Moderate |
| Br₂ / CHCl₃ (Light) | Reflux (61 °C) | 10% | 35 - 40% | 40 - 45% | Poor (Radical) |
References
-
ResearchGate. "Bromination of pyrazole derivatives." Scientific Diagram. URL: [Link]
- Google Patents. "US9108983B2 - Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them.
troubleshooting Suzuki reactions with 3,4-dibromo-1,5-dimethyl-1H-pyrazole
Knowledge Base > Reaction Optimization > Troubleshooting Suzuki Couplings on Polyhalopyrazoles
Welcome to the Advanced Application Support Center. This guide is designed for discovery chemists and process scientists encountering regioselectivity, conversion, or side-reaction issues during the Suzuki-Miyaura cross-coupling of 3,4-dibromo-1,5-dimethyl-1H-pyrazole .
As a polyhalogenated, electron-rich heterocycle, this substrate presents unique mechanistic challenges. Below, we dissect the causality behind these challenges and provide self-validating protocols to ensure robust experimental outcomes.
Mechanistic Causality & Regioselectivity Principles
To successfully manipulate 3,4-dibromo-1,5-dimethyl-1H-pyrazole, one must understand the electronic and steric microenvironments of the pyrazole core:
-
Electronic Differentiation: In the pyrazole nucleus, electron density is not uniformly distributed. The C-4 position is the most electron-rich carbon, making it the least susceptible to oxidative addition by electron-rich Pd(0) species[1]. Conversely, the C-3 position is adjacent to the electronegative nitrogen (N-2), rendering it relatively electron-deficient and kinetically favored for initial oxidative addition.
-
Steric Hindrance: The substrate possesses methyl groups at N-1 and C-5. While the initial coupling at C-3 is relatively accessible, a subsequent coupling at C-4 requires the catalyst to navigate a severe steric "cleft" flanked by the C-5 methyl group and the newly installed C-3 aryl group.
Because of these factors, the first coupling will always occur at the C-3 position . Forcing a double coupling in one pot often leads to complex mixtures; a stepwise approach is highly recommended.
Diagnostic Workflow
Troubleshooting workflow for 3,4-dibromo-1,5-dimethyl-1H-pyrazole Suzuki couplings.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I getting a mixture of C-3 mono-coupled and di-coupled products instead of pure C-3 mono-coupled pyrazole? A1: This is a classic kinetic vs. thermodynamic control issue. While the C-3 position is kinetically favored for oxidative addition, high temperatures (e.g., >90 °C) or highly active, unhindered catalysts (like Pd(PPh3)4) provide enough energy to overcome the activation barrier for C-4 oxidative addition. To isolate the C-3 product, you must intentionally "handicap" the reaction by lowering the temperature to 60 °C and strictly limiting the boronic acid to 1.0 equivalent.
Q2: My LC-MS shows significant formation of a mono-bromo, uncoupled pyrazole mass. What causes this dehalogenation? A2: Hydrodebromination is a pervasive side reaction in the cross-coupling of electron-rich heterocycles[2]. It occurs when the intermediate [Pd(II)(Ar)(Br)L2] complex undergoes protonation rather than transmetalation. This happens when transmetalation is sluggish (due to poor boronic acid solubility or weak base) and protic sources (like excess water or ethanol) are present. To fix this, minimize water content (use a 10:1 organic:aqueous ratio), use anhydrous K3PO4, and ensure rigorous degassing to prevent catalyst degradation.
Q3: I have successfully isolated the C-3 coupled product, but the subsequent Suzuki coupling at C-4 is failing. How can I drive this reaction to completion? A3: The C-4 position is electronically deactivated and sterically buried. Standard flat ligands cannot effectively promote the reductive elimination step in such a crowded environment. You must switch to a Buchwald-type dialkylbiaryl phosphine ligand system, specifically XPhos Pd G2 [3]. The bulky dicyclohexyl groups and flexible biphenyl backbone of XPhos accelerate reductive elimination while stabilizing the monomeric Pd(0) active species[4].
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and product distribution. Note: Data is representative of coupling with standard phenylboronic acid.
| Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | C-3 Mono-Coupled (%) | Di-Coupled (%) | Dehalogenation (%) |
| Pd(PPh3)4 | Na2CO3 (2.0) | Dioxane/H2O (3:1) | 90 | 45 | 35 | 15 |
| Pd(dppf)Cl2 | K2CO3 (2.0) | Dioxane/H2O (5:1) | 60 | 88 | < 5 | < 5 |
| XPhos Pd G2 / XPhos | K3PO4 (3.0) | Dioxane/H2O (10:1) | 110 | 10 | 85 | 2 |
Validated Experimental Protocols
These methodologies are designed as self-validating systems. Do not proceed to subsequent steps if the in-process validation checks fail.
Protocol A: Regioselective C-3 Suzuki-Miyaura Mono-Coupling
Objective: Install the first aryl group exclusively at the kinetically favored C-3 position.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (5 mol%).
-
Base and Solvent: Add anhydrous K2CO3 (2.0 equiv). Suspend the solids in a mixture of 1,4-dioxane/H2O (5:1, v/v).
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the oxidation of the phosphine ligand and suppresses boronic acid homocoupling.
-
Heating & Validation: Backfill with argon and heat to 60 °C.
-
Self-Validation Check: After 4 hours, sample 10 µL, dilute in MeCN, and run LC-MS. You should observe >80% conversion to the mono-coupled mass. If di-coupling exceeds 5%, immediately cool the reaction to quench.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Sterically Hindered C-4 Suzuki-Miyaura Coupling
Objective: Overcome steric hindrance to couple the deactivated C-4 position of the intermediate generated in Protocol A.
-
Reaction Setup: To a heavy-walled microwave vial, add the isolated 3-aryl-4-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv), a second arylboronic acid (1.5 equiv), XPhos Pd G2 (5 mol%), and supplemental XPhos ligand (5 mol%).
-
Base and Solvent: Add anhydrous K3PO4 (3.0 equiv). Causality: K3PO4 is highly soluble and accelerates the rate-limiting transmetalation step. Add a degassed solvent system of 1,4-dioxane/H2O (10:1, v/v).
-
Heating: Seal the vial with a Teflon-lined crimp cap and heat to 110 °C in an oil bath (or 130 °C in a dedicated microwave synthesizer) for 12–16 hours.
-
Validation Check: Sample the organic layer for LC-MS.
-
Self-Validation Check: Look for the complete disappearance of the mono-bromo starting material. If conversion is stalled at <50%, the catalyst has likely poisoned. Add an additional 2.5 mol% of XPhos Pd G2 and heat for 4 more hours.
-
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.
References
- Source: NIH.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- Source: NIH.
- Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxypyrazoles Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 3,4-Dibromo-1,5-dimethyl-1H-pyrazole
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation and purification of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
The synthesis of heavily halogenated pyrazoles often suffers from incomplete bromination, regioisomer contamination, and challenging physical states (e.g., "oiling out") [1]. This guide bridges theoretical mechanistic chemistry with field-proven benchtop protocols to ensure high-fidelity purification, establishing a self-validating system for your workflows.
Part 1: Quantitative Impurity Profiling
Before troubleshooting, it is critical to understand the thermodynamic and chromatographic behavior of your reaction mixture. The addition of bromine atoms significantly alters the dipole moment and lipophilicity of the pyrazole core.
Table 1: Physicochemical Properties and Chromatographic Behavior
| Compound | Dipole Moment / Polarity | Primary Cause of Retention | Recommended Removal Strategy | |
| 3,4-dibromo-1,5-dimethyl-1H-pyrazole | ~0.65 | Low | Target Product | N/A |
| 4-bromo-1,5-dimethyl-1H-pyrazole | ~0.40 | Medium | Incomplete electrophilic substitution | Silica Gel Chromatography |
| 1,5-dimethyl-1H-pyrazole | ~0.15 | High | Unreacted starting material | Acid Wash (0.1M HCl) |
| Succinimide | ~0.05 | Very High | NBS byproduct | Aqueous Alkaline Wash |
| DMF / Reaction Solvents | 0.00 | Very High | Incomplete drying/washing | High-vacuum / Brine Wash |
Part 2: Troubleshooting Guides & FAQs
Q1: My crude 3,4-dibromo-1,5-dimethyl-1H-pyrazole is contaminated with significant amounts of the 4-bromo-1,5-dimethyl-1H-pyrazole intermediate. Why does this happen, and how do I separate them? Causality: The pyrazole ring undergoes electrophilic aromatic substitution. The nitrogen atoms donate electron density via the +M (mesomeric) effect, making the C4 position the most nucleophilic and kinetically favored for initial attack. Once the 4-bromo intermediate forms, the ring becomes electronically deactivated. Bromination at the C3 position is slower due to both the inductive electron-withdrawing effect of the adjacent nitrogen and steric hindrance from the N-methyl group [3]. Solution: Chromatographic separation is highly effective. The addition of the second bromine atom at C3 significantly reduces the molecule's overall dipole moment. Consequently, the dibromo product is much less polar and will elute significantly faster on normal-phase silica gel than the mono-bromo intermediate [4].
Q2: After solvent removal, my product forms an orange oily liquid instead of crystallizing. How can I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) is a notorious issue with pyrazole derivatives [2]. It occurs when the melting point of the crude mixture is depressed below ambient temperature due to impurities like unreacted DMF, succinimide, or trace water. Pyrazoles are highly prone to trapping these solvents via hydrogen bonding, which disrupts the crystal lattice energy. Solution: You must break the solvation shell. Perform rigorous aqueous washes to remove DMF, followed by a cold anti-solvent trituration (e.g., using hexane or cold isopropanol) to force the pyrazole out of the oil phase and into a crystalline lattice [1]. See Protocol A below.
Q3: How do I completely remove succinimide byproducts if I used N-bromosuccinimide (NBS) for the dibromination?
Causality: Succinimide is moderately soluble in both water and polar organic solvents (like ethyl acetate), allowing it to partition stubbornly into your organic phase during standard workups.
Solution: Wash the organic phase with a cold, dilute alkaline solution (e.g., 5%
Part 3: Self-Validating Experimental Protocols
Protocol A: Resolving "Oiling Out" via Trituration and Anti-Solvent Crystallization
This protocol is designed to strip residual DMF and force lattice formation.
-
Aqueous Stripping: Dissolve the oily crude in diethyl ether or methyl tert-butyl ether (MTBE) (10 mL per gram of crude). Do not use ethyl acetate, as it is too miscible with DMF/water.
-
Aggressive Washing: Wash the organic layer sequentially with distilled water (3 × 10 mL), 5% aqueous
solution (2 × 10 mL) to specifically pull out DMF, and finally saturated brine (1 × 10 mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure until an oil forms. -
Trituration: Add ice-cold hexane (5 mL per gram) to the oil. Scratch the inner surface of the flask vigorously with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth [1].
-
Isolation: Once a precipitate forms, cool the flask in an ice bath for 30 minutes. Filter the solid via a Büchner funnel and wash with 2 mL of ice-cold hexane.
Protocol B: Precision Chromatographic Separation of Mono- and Di-Brominated Pyrazoles
Use this when TLC indicates the presence of the 4-bromo-1,5-dimethyl-1H-pyrazole impurity.
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using pure hexane as the slurry solvent. Ensure a flat, even sand bed on top.
-
Loading: Dry-load the crude mixture by dissolving it in a minimum amount of dichloromethane (DCM), adding 2 grams of silica gel per gram of crude, and evaporating the DCM to a free-flowing powder. Load this powder onto the column.
-
Gradient Elution:
-
Begin elution with 100% Hexane (2 column volumes) to remove non-polar hydrocarbon impurities.
-
Shift to Hexane:EtOAc (95:5). The target 3,4-dibromo-1,5-dimethyl-1H-pyrazole will elute in this fraction due to its low polarity.
-
Shift to Hexane:EtOAc (85:15) to flush out the more polar 4-bromo-1,5-dimethyl-1H-pyrazole impurity.
-
-
Validation: Analyze fractions via TLC (UV 254 nm). Combine fractions containing the pure dibromo product (
~ 0.65) and concentrate under vacuum [4].
Part 4: Purification Decision Workflow
Decision tree for the purification of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Part 5: References
-
Title: Recrystallization techniques for purifying pyrazole compounds Source: BenchChem URL:
-
Title: How to get solid 4-Br pyrazolate from oily liquid? Source: ResearchGate URL:
-
Title: The Bromination of Pyrazabole (Technical Report) Source: DTIC (Defense Technical Information Center) URL:
-
Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles Source: RSC (Organic Chemistry Frontiers) URL:
Technical Support Center: Regioselectivity in Reactions of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
Welcome to the technical support center for navigating the complexities of regioselective reactions with 3,4-dibromo-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the full synthetic potential of this versatile building block. Here, we will delve into the nuanced factors governing regioselectivity, providing you with actionable troubleshooting advice and validated protocols to achieve your desired substitution patterns.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working with 3,4-dibromo-1,5-dimethyl-1H-pyrazole:
Q1: Why am I obtaining a mixture of C3 and C4-substituted products in my cross-coupling reaction?
This is a frequent challenge stemming from the subtle differences in reactivity between the C3 and C4 positions of the pyrazole ring. The electronic and steric environments of the two bromine atoms are not drastically different, leading to competitive reactions. Factors such as the choice of catalyst, ligand, base, and solvent can all influence which position reacts preferentially.[1]
Q2: Which position, C3 or C4, is inherently more reactive?
The relative reactivity of the C3 and C4 positions is not absolute and can be influenced by the reaction type. In many palladium-catalyzed cross-coupling reactions, the C4 position is often observed to be more reactive. However, this is a generalization, and the specific electronic and steric demands of the incoming coupling partner and the catalytic system can alter this preference.
Q3: How do reaction conditions specifically impact regioselectivity?
-
Catalyst and Ligand: The steric bulk and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role.[2] Bulky ligands can favor substitution at the less sterically hindered position.
-
Base: The choice and strength of the base can influence the rate of key steps in the catalytic cycle, which can in turn affect the regiochemical outcome.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize certain intermediates in the catalytic cycle, thereby directing the reaction towards a specific isomer.[1]
-
Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable product.[1]
Q4: What are the best general strategies for achieving high regioselectivity?
Achieving high regioselectivity often involves a careful optimization of reaction conditions. A systematic screening of catalysts, ligands, bases, and solvents is often necessary. Additionally, employing a protecting group strategy can be effective in selectively blocking one reactive site.
Troubleshooting Guide: Common Regioselectivity Issues
This section provides a structured approach to troubleshooting common problems encountered during the functionalization of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling Reactions
Scenario: You are attempting to introduce an aryl group at a specific position (e.g., C4) via a Suzuki-Miyaura coupling but are observing a significant amount of the C3-arylated isomer, or a mixture of both.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Catalyst/Ligand Combination: The palladium catalyst and its associated ligand are paramount in controlling regioselectivity.
-
Actionable Advice: Screen a panel of palladium catalysts and phosphine ligands with varying steric and electronic properties. For instance, bulky, electron-rich ligands like XPhos or SPhos have shown success in improving selectivity in challenging cross-coupling reactions.[3]
-
-
Incorrect Base Selection: The base can influence the transmetalation step of the catalytic cycle.
-
Actionable Advice: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can alter the reaction kinetics and favor one regioisomer over the other.
-
-
Solvent Effects: The solvent can impact the solubility of reagents and the stability of catalytic intermediates.
-
Actionable Advice: Test a range of solvents with varying polarities, such as dioxane, toluene, or DMF. In some cases, aqueous solvent mixtures can influence the outcome.[4]
-
Illustrative Protocol: Screening for Optimal Suzuki-Miyaura Conditions
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki-Miyaura coupling.
Problem 2: Low Yield of the Desired C4-Substituted Product in Sonogashira Coupling
Scenario: Your Sonogashira coupling reaction to introduce an alkynyl group at the C4 position is resulting in low yields, with significant recovery of starting material or formation of undesired byproducts.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The palladium catalyst may be deactivating before the reaction goes to completion.
-
Actionable Advice: Ensure strictly anaerobic and anhydrous conditions, as oxygen and moisture can deactivate the catalyst.[5] Using a slight excess of the phosphine ligand can sometimes help stabilize the catalyst.
-
-
Inefficient Copper Co-catalysis: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[6]
-
Actionable Advice: Use a fresh source of CuI. The addition of an amine base like triethylamine or diisopropylethylamine is essential to facilitate the formation of the copper acetylide.[6]
-
-
Competitive Homocoupling: The terminal alkyne can undergo homocoupling (Glaser coupling) as a side reaction.
-
Actionable Advice: Running the reaction at lower temperatures and ensuring a slow addition of the alkyne can minimize this side reaction.
-
Data Summary: Sonogashira Coupling Condition Screening
| Catalyst System | Base | Solvent | Temperature (°C) | Desired C4-Product Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 45 |
| Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 80 | 75 |
| Pd₂(dba)₃ / P(t-Bu)₃ / CuI | DBU | DMF | 70 | 68 |
Problem 3: Unsuccessful Buchwald-Hartwig Amination at C3 or C4
Scenario: You are attempting to introduce an amine at either the C3 or C4 position using a Buchwald-Hartwig amination, but the reaction is not proceeding, or you are observing a complex mixture of products.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Ligand Choice: The Buchwald-Hartwig amination is highly dependent on the choice of ligand.[7]
-
Actionable Advice: Screen a range of Buchwald or Hartwig ligands. For electron-rich pyrazoles, bulky biarylphosphine ligands such as BrettPhos or RuPhos are often effective.
-
-
Base Incompatibility: The choice of base is critical and must be compatible with both the substrate and the amine coupling partner.[7]
-
Actionable Advice: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LHMDS are commonly used. The choice may depend on the pKa of the amine.
-
-
Substrate-Specific Challenges: The electronic nature of the pyrazole ring can influence the oxidative addition step.
-
Actionable Advice: If direct amination is challenging, consider a two-step approach involving an initial Suzuki or Stille coupling to introduce a group that can be later converted to an amine.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., NaOtBu, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purify the product by column chromatography.
Problem 4: Challenges with Regioselective Lithiation
Scenario: Attempts to achieve regioselective lithiation at either C3 or C5 (adjacent to the N-methyl group) followed by quenching with an electrophile are yielding a mixture of isomers or decomposition of the starting material.
Potential Causes & Troubleshooting Steps:
-
Incorrect Lithiating Agent or Temperature: The choice of organolithium reagent and the reaction temperature are critical for controlling the site of deprotonation.
-
Actionable Advice: n-Butyllithium (n-BuLi) is a common choice. Performing the reaction at very low temperatures (e.g., -78 °C) is crucial to favor kinetic deprotonation.[8]
-
-
Directing Group Effects: The substituents on the pyrazole ring can direct the lithiation.
-
Actionable Advice: The N-methyl group can direct lithiation to the C5 position.[9] If C3 functionalization is desired, a protecting group strategy might be necessary.
-
-
Isomerization: The initially formed lithiated species may be kinetically favored but can isomerize to a thermodynamically more stable species if the temperature is allowed to rise.[10]
-
Actionable Advice: Quench the reaction with the electrophile at low temperature before allowing the reaction to warm to room temperature.
-
Decision Tree for Regioselective Lithiation
Caption: Decision-making process for achieving regioselective lithiation of the pyrazole core.
References
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches for the direct site-selective functionalization of pyrazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Preparation of Lithium 5-Lithiomethyl-3-methylpyrazole-1- carboxylate and its Reaction with cx-Oxoketene Dithioacetals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purity Assessment of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
Welcome to the technical support center for the analytical assessment of 3,4-dibromo-1,5-dimethyl-1H-pyrazole. This guide is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for determining the purity of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Overview: The Criticality of Purity Analysis
3,4-dibromo-1,5-dimethyl-1H-pyrazole is a functionalized heterocyclic compound often used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as even trace impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.[1] Therefore, employing validated analytical methods to accurately quantify the main component and characterize any impurities is a regulatory and scientific necessity.[2][3]
This guide focuses on the primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for developing an HPLC method for 3,4-dibromo-1,5-dimethyl-1H-pyrazole?
A1: A reversed-phase method is the logical choice given the moderate polarity of the molecule. The dimethyl and dibromo substituents provide sufficient hydrophobicity for good retention on a C18 stationary phase.[4]
Here is a robust starting point:
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and ensure good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | Start at 50% B, ramp to 95% B over 15 min | A gradient is essential to elute any potential late-eluting, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility of retention times. |
| Detection | UV/DAD at 220 nm | Pyrazole rings typically have UV absorbance at lower wavelengths. A Diode Array Detector (DAD) is recommended to assess peak purity and check for co-eluting impurities. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion from the sample solvent. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be as close as possible to the initial mobile phase composition to prevent peak shape issues. |
Q2: My peak for the main compound is tailing. What are the likely causes and how do I fix it?
A2: Peak tailing is a common issue and can compromise integration accuracy. The pyrazole nitrogens can interact with residual acidic silanols on the silica backbone of the column.
-
Cause 1: Secondary Silanol Interactions: The pyridine-type nitrogen on the pyrazole ring is basic and can interact with acidic silanol groups on the column packing, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic or phosphoric acid helps protonate the silanols, minimizing these secondary interactions.[5] If tailing persists, consider a column with advanced end-capping or a different stationary phase like a phenyl column, which can offer alternative selectivity for aromatic compounds.[6]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Cause 3: Column Contamination/Age: Buildup of strongly retained impurities on the column frit or head can create active sites and distort peak shape.
-
Solution: Use a guard column to protect the analytical column.[7] If the column is old, it may need to be flushed with a strong solvent (e.g., isopropanol) or replaced.
-
Troubleshooting Guide: HPLC Issues
Protocol: HPLC Purity Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.[4]
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 3,4-dibromo-1,5-dimethyl-1H-pyrazole reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile/Water (50:50, v/v) to obtain a concentration of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard to achieve a similar target concentration.
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Make five replicate injections of the standard solution.
-
The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution once.
-
Identify the main peak corresponding to 3,4-dibromo-1,5-dimethyl-1H-pyrazole based on the retention time of the standard.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique. It provides information on the identity of the main peak through its mass spectrum and can detect volatile organic impurities that may not be visible by HPLC.[1]
Frequently Asked Questions (GC-MS)
Q1: What GC-MS parameters are suitable for analyzing this compound?
A1: Given its molecular weight (253.92 g/mol ) and dibromo-substitution, the compound is sufficiently volatile for GC analysis.
| Parameter | Recommended Condition | Justification |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column is a versatile choice for general-purpose analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature program is necessary to separate components with different boiling points. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 400 amu | Covers the molecular ion and expected fragment ions. |
Q2: What characteristic ions should I look for in the mass spectrum of 3,4-dibromo-1,5-dimethyl-1H-pyrazole?
A2: The mass spectrum will be highly characteristic due to the presence of two bromine atoms.
-
Molecular Ion (M⁺): Look for a cluster of peaks around m/z 252, 254, and 256. This is the isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The approximate ratio of these peaks should be 1:2:1. The exact molecular weight of the C₅H₆⁷⁹Br₂N₂ isotopologue is 251.89 g/mol .
-
Key Fragments: Pyrazole rings are known to fragment via the loss of HCN (27 Da).[8] You may also observe the loss of a methyl group (•CH₃, 15 Da) or a bromine atom (•Br, 79/81 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural confirmation and for identifying and quantifying isomeric impurities.[9]
Frequently Asked Questions (NMR)
Q1: What do the ¹H and ¹³C NMR spectra of pure 3,4-dibromo-1,5-dimethyl-1H-pyrazole look like?
A1: The structure is relatively simple, leading to a clean spectrum.
-
¹H NMR (in CDCl₃): You should expect two singlets.
-
¹³C NMR (in CDCl₃): You should expect five distinct signals.
-
Two signals for the methyl carbons.
-
Three signals for the pyrazole ring carbons (C3, C4, C5). The carbons attached to bromine (C3 and C4) will be significantly shifted compared to an unsubstituted pyrazole.[12]
-
Q2: How can NMR help identify an isomeric impurity like 3,5-dibromo-1,4-dimethyl-1H-pyrazole?
A2: While HPLC might struggle to separate isomers with very similar polarities, NMR can often distinguish them easily. The hypothetical 3,5-dibromo isomer would have a proton at the C4 position instead of a bromine. This would result in a new singlet in the aromatic region (likely δ 6.0-6.5 ppm) of the ¹H NMR spectrum, which would be absent in the spectrum of the desired 3,4-dibromo product. This makes NMR a powerful tool for assessing isomeric purity.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Pharmapproach. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- SIELC Technologies. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.
- IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
- MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- SIELC Technologies. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025, December). Identifying and removing byproducts in pyrazole synthesis.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles.
- Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
- JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
- PMC. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
- ResearchGate. (2015, July 9). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,5-Dimethyl-3-phenylpyrazole.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. upm-inc.com [upm-inc.com]
- 3. particle.dk [particle.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural & Electronic Profiling: The Causality of Regioselectivity
As a Senior Application Scientist, I frequently guide drug development teams through the strategic selection of heterocyclic building blocks. In medicinal chemistry and materials science, the pyrazole core is ubiquitous, but not all halogenated pyrazoles behave equally under catalytic conditions.
Functionalizing polyhalogenated heterocycles is not merely a synthetic exercise; it is the strategic manipulation of electronic microenvironments. This guide provides an in-depth, objective comparison of 3,4-dibromo-1,5-dimethyl-1H-pyrazole against other common pyrazole alternatives, detailing the causality behind its reactivity, supported by experimental data and self-validating protocols.
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), regioselectivity is dictated by the relative electron density at each carbon-halogen bond. Oxidative addition of the Pd(0) catalyst preferentially occurs at the most electron-deficient site.
For unsubstituted or fully halogenated pyrazoles, the established order of reactivity is C5 > C3 > C4 [1]. However, 3,4-dibromo-1,5-dimethyl-1H-pyrazole presents a unique, highly controlled synthetic environment:
-
The C5 Position: Blocked by a methyl group, eliminating the most reactive site and forcing the catalyst to discriminate between C3 and C4.
-
The C3 Position (Primary Reactive Site): Situated adjacent to the electronegative sp² nitrogen (N2). This inductive withdrawal renders the C3-Br bond highly electron-deficient, making it the kinetically favored site for oxidative addition.
-
The C4 Position (Secondary Reactive Site): The C4 carbon is the most electron-rich position on the pyrazole ring. Consequently, the C4-Br bond is significantly less reactive. Once the C3 position is functionalized, the added steric bulk and electron donation from the new substituent further deactivate the C4-Br bond, allowing for near-perfect mono-coupling.
Bromine vs. Iodine: Suppressing Dehalogenation
A common question from researchers is: Why not use iodopyrazoles for faster reactions? While C–I bonds have lower dissociation energies, direct experimental comparisons reveal that iodopyrazoles are highly susceptible to protodehalogenation side reactions under basic coupling conditions. Bromopyrazoles offer a vastly superior balance, maintaining excellent reactivity while suppressing dehalogenation pathways, thereby maximizing the yield of the desired cross-coupled product[2].
Quantitative Comparison of Halogenated Pyrazoles
To objectively evaluate 3,4-dibromo-1,5-dimethyl-1H-pyrazole, we must benchmark its performance against structural alternatives. The table below summarizes the reactivity profiles based on standardized Suzuki-Miyaura coupling conditions.
| Pyrazole Derivative | Available Halogens | Reactivity Order | Propensity for Dehalogenation [2] | Optimal Temp (°C) | Typical Mono-Coupling Yield |
| 3,4-dibromo-1,5-dimethyl-1H-pyrazole | C3, C4 | C3 > C4 | Low | 80 - 90 | 85 - 92% |
| 3,5-dibromo-1-methyl-1H-pyrazole | C3, C5 | C5 > C3 | Low | 70 - 80 | 80 - 88% |
| 4-iodo-1,5-dimethyl-1H-pyrazole | C4 | C4 only | High | 60 - 70 | 50 - 65% |
| 4-bromo-1,5-dimethyl-1H-pyrazole | C4 | C4 only | Low | 90 - 100 | 88 - 95% |
Mechanistic Pathway Visualization
The following diagram illustrates the regioselective catalytic cycle, highlighting why the side-reaction (dehalogenation) is minimized when utilizing the dibromo-derivative.
Figure 1: Regioselective Suzuki-Miyaura catalytic cycle for 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The choice of reagents and in-process controls (IPCs) guarantees that the chemist can definitively confirm regiocontrol without relying solely on post-reaction NMR.
Protocol: Regioselective C3 Suzuki-Miyaura Coupling
-
Objective: Isolate the mono-coupled 3-aryl-4-bromo-1,5-dimethyl-1H-pyrazole while preserving the C4-Br bond for downstream functionalization.
-
Causality of Reagents:
-
Solvent (1,4-Dioxane/H₂O 4:1): The biphasic system ensures the solubility of the hydrophobic dibromopyrazole while the water hydroxylates the boronic acid, forming the highly reactive boronate species required for transmetalation.
-
Base (K₂CO₃): A mild inorganic base prevents the degradation of the boronic acid (protodeboronation) and limits background dehalogenation.
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and preventing catalyst deactivation.
-
Step-by-Step Workflow:
-
Reaction Assembly: In a rigorously dried Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 equiv) and the arylboronic acid (1.05 equiv).
-
Expert Insight: Limiting the boronic acid to a strict 1.05 equivalent is the primary chemical safeguard against over-coupling at the C4 position.
-
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).
-
Solvent Introduction: Add degassed 1,4-Dioxane/H₂O (4:1, v/v) to achieve a substrate concentration of 0.2 M. Purge the biphasic system with Argon for 10 minutes to remove dissolved oxygen.
-
Thermal Activation & Self-Validation: Heat the mixture to 80 °C.
-
IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS. The self-validating indicator of success is the appearance of a single new spot with a significantly lower
than the starting dibromide. The absence of a baseline streak confirms that protodehalogenation has been successfully suppressed.
-
-
Quench & Extraction: Once LC-MS indicates >95% conversion of the starting material (typically 6–8 hours), cool the reaction to room temperature. Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography. The intact C4-Br bond in the purified product can be definitively confirmed via the distinct isotopic splitting pattern (1:1 ratio of M / M+2 peaks) in the final mass spectrum.
References
-
Schröter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Tetrahedron, 2005, 61(9), 2245–2267. Available at:[Link]
-
Jedinák, L.; Kryštof, V.; Cankař, P. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2017, 82(1), 157-169. Available at:[Link]
Comparative Synthetic Routes to 3,4-Dibromo-1,5-dimethyl-1H-pyrazole: A Technical Guide for Process Optimization
As a critical halogenated heterocyclic building block, 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS No. 5775-95-1) is extensively utilized in the development of advanced agrochemicals and pharmaceuticals, including novel Mcl-1 inhibitors and anti-inflammatory agents[1].
For researchers and process chemists, selecting the optimal synthetic route to this scaffold is a balance of regiocontrol, scalability, and reagent efficiency. This guide objectively compares three distinct synthetic methodologies, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure high-fidelity reproduction in the lab.
Mechanistic Causality: The Challenge of C3 Bromination
To understand the synthetic design, one must first analyze the inherent reactivity of the 1,5-dimethyl-1H-pyrazole system. The pyrazole ring is a π-excessive heterocycle where occurs preferentially at the C4 position[2].
When an electrophile attacks C4, the resulting Wheland intermediate is highly resonance-stabilized by the adjacent nitrogen atoms without disrupting the fundamental aromaticity of the system. However, once 4-bromo-1,5-dimethyl-1H-pyrazole is formed, the strong electron-withdrawing inductive effect (-I) of the C4 bromine atom significantly deactivates the pyrazole core. Consequently, the activation energy for a second electrophilic attack at the adjacent C3 position is drastically increased. Achieving full 3,4-dibromination therefore necessitates either forcing thermal conditions or the use of highly reactive, precisely controlled electrophilic species[3].
Figure 2: Sequential electrophilic aromatic substitution mechanism showing C4 vs C3 reactivity.
Route Comparison & Workflow Analysis
We evaluate three primary routes to synthesize the target compound:
Route A: Classical Exhaustive Bromination (Br₂ / AcOH)
This traditional approach utilizes elemental bromine in a strong protic solvent (acetic acid) under reflux. While the reagents are highly economical, the forcing conditions required to overcome the deactivated C3 position often lead to radical-mediated side reactions, such as the unwanted bromination of the C5-methyl group.
Route B: NBS-Mediated Bromination in Polar Aprotic Media (NBS / DMF)
Using in N,N-Dimethylformamide (DMF) provides a controlled, steady release of bromonium ions (Br⁺)[3]. DMF plays a critical role here; its polar aprotic nature heavily solvates and stabilizes the high-energy Wheland intermediate during the difficult C3 attack. This route suppresses side-chain halogenation, offering superior yields under milder conditions.
Route C: Stepwise N-Alkylation of 3,4-Dibromo-5-methyl-1H-pyrazole
Instead of brominating a deactivated ring, this route relies on the [4]. The pre-brominated 3,4-dibromo-5-methyl-1H-pyrazole is subjected to N-methylation using Methyl Iodide (MeI) and K₂CO₃. However, because the starting pyrazole is asymmetric, alkylation yields a nearly 1:1 mixture of 1,5-dimethyl and 1,3-dimethyl isomers, demanding tedious chromatographic separation and severely impacting the overall yield.
Figure 1: Synthetic workflows for 3,4-dibromo-1,5-dimethyl-1H-pyrazole via direct/stepwise routes.
Quantitative Performance Data
The following table summarizes the operational metrics of each synthetic route to guide process selection:
| Metric | Route A (Br₂ / AcOH) | Route B (NBS / DMF) | Route C (Alkylation) |
| Overall Yield | 50 - 55% | 75 - 80% | ~40% (post-separation) |
| Reaction Temp | 118 °C (Reflux) | 70 - 80 °C | 25 °C (RT) |
| Reaction Time | 12 - 16 hours | 4 - 6 hours | 4 hours |
| Regioselectivity | High (C3/C4 specific) | High (C3/C4 specific) | Poor (~1:1 isomer mix) |
| E-Factor | Moderate | Low | High (due to chromatography) |
| Primary Byproduct | C5-methyl bromination | Succinimide | 1,3-dimethyl isomer |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Optimized Synthesis via Route B (NBS / DMF)
This protocol utilizes visual and chemical feedback loops to ensure reaction integrity.
-
Setup & Initiation: Charge a flame-dried round-bottom flask with 1,5-dimethyl-1H-pyrazole (10.0 mmol, 1.0 eq) and anhydrous DMF (25 mL) under an inert argon atmosphere.
-
Controlled Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (22.5 mmol, 2.25 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition at low temperature controls the initial exothermic C4-bromination, preventing thermal runaway and suppressing radical generation.
-
-
Thermal Activation: Remove the ice bath and heat the mixture to 75 °C for 5 hours.
-
Self-Validation: The initial heterogeneous suspension will gradually dissolve into a deep yellow/orange homogeneous solution, indicating the consumption of NBS and progression of the sluggish C3-bromination.
-
-
Quenching: Cool the reaction to room temperature and pour it into 100 mL of ice-cold 10% aqueous Sodium Thiosulfate (Na₂S₂O₃).
-
Self-Validation: The immediate bleaching of the orange color to a pale yellow/white confirms the complete neutralization of residual electrophilic bromine species, ensuring safe downstream handling.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 50 mL) to selectively partition and remove the DMF solvent.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Hexane/EtOAc to afford the pure product.
Protocol 2: Classical Synthesis via Route A (Br₂ / AcOH)
-
Setup: Dissolve 1,5-dimethyl-1H-pyrazole (10.0 mmol) in glacial acetic acid (20 mL).
-
Bromine Addition: Dropwise add elemental bromine (25.0 mmol, 2.5 eq) at room temperature. Equip the flask with a reflux condenser and a gas scrubber (to trap evolved HBr gas).
-
Reflux: Heat the mixture to reflux (118 °C) for 14 hours.
-
Causality: The high temperature is strictly required to force the second bromination onto the deactivated ring.
-
-
Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ until the red bromine color dissipates, and neutralize carefully with saturated NaHCO₃. Extract with Dichloromethane (3 × 40 mL), dry, and purify via silica gel chromatography to separate the target from C5-bromomethyl byproducts.
References
-
Boulton, A. J., et al. "Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole." Australian Journal of Chemistry, CSIRO Publishing.[Link]
-
Ahmed, S. A., et al. "A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives." Photochemical & Photobiological Sciences, PubMed.[Link]
-
Khera, R. A., et al. "Suzuki–Miyaura reactions of N-protected tribromopyrazoles. Efficient and site-selective synthesis of 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles and 5-aryl-3,4-dibromopyrazoles." Tetrahedron.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. connectsci.au [connectsci.au]
- 3. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-dibromo-5-(2-methoxyphenyl)-1-vinyl-1H-pyrazole - CAS号 1250257-89-6 - 摩熵化学 [molaid.com]
Spectroscopic Differentiation of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole and Its Isomers: A Comprehensive Guide
Executive Summary & Structural Context
In drug development and agrochemical synthesis, pyrazole derivatives serve as critical pharmacophores due to their unique hydrogen-bonding capabilities and metabolic stability. However, the electrophilic bromination or alkylation of dimethylpyrazoles frequently yields complex mixtures of regioisomers[1]. Distinguishing the target 3,4-dibromo-1,5-dimethyl-1H-pyrazole from its primary isomers—4,5-dibromo-1,3-dimethyl-1H-pyrazole and 3,5-dibromo-1,4-dimethyl-1H-pyrazole —is a major quality control challenge.
Because these isomers share identical molecular weights and similar polarities, chromatographic separation must be coupled with rigorous spectroscopic elucidation. This guide provides an objective, data-driven framework for differentiating these isomers based on mechanistic causality, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (LC-MS).
Mechanistic Causality in Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR): Shielding and Spatial Proximity
The most definitive method for distinguishing pyrazole regioisomers is a combination of 1D ¹H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
The Shielding Effect (1D ¹H NMR): The electron density within the pyrazole ring is not uniform. The C4 position is the most electron-rich due to resonance contributions from the two nitrogen atoms. Consequently, a methyl group attached to C4 (as seen in the 1,4-dimethyl isomer) experiences significant magnetic shielding, shifting its resonance upfield to approximately 2.05 ppm . In contrast, methyl groups at the more electron-deficient C3 and C5 positions resonate further downfield at 2.25–2.35 ppm [2]. The N1-methyl group consistently appears around 3.80–3.85 ppm across all isomers.
-
The Proximity Effect (2D NOESY): While 1D NMR easily identifies the 1,4-dimethyl isomer, distinguishing the 1,3-dimethyl from the 1,5-dimethyl isomer requires spatial analysis. In 3,4-dibromo-1,5-dimethyl-1H-pyrazole , the N1-methyl and C5-methyl groups are spatially adjacent (interatomic distance < 3.5 Å). This proximity allows for dipole-dipole cross-relaxation, yielding a strong NOE cross-peak. In the 1,3-dimethyl isomer, these groups are separated by the N2 and C4/C5 atoms, resulting in no observable NOE interaction.
Vibrational Spectroscopy (FT-IR): Heavy Atom Kinematics
Infrared spectroscopy provides secondary structural confirmation. The introduction of heavy bromine atoms significantly alters the ring's breathing modes and symmetric stretching frequencies[3]. The ν(C-Br) stretching vibrations occur in the low-frequency region (600–550 cm⁻¹). The exact frequency shifts depending on the steric crowding of the halogens; adjacent bromines (e.g., 3,4-dibromo and 4,5-dibromo) exhibit slightly higher stretching frequencies due to steric repulsion compressing the C-Br bonds compared to the separated halogens in the 3,5-dibromo isomer[4].
Mass Spectrometry (LC-MS): Isotopic Signatures
While MS cannot differentiate the isomers by intact mass alone, it serves as a critical rapid-screening tool. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br, which exist in a ~1:1 natural abundance) generates a highly characteristic 1:2:1 isotopic triplet for the [M+H]⁺ ion at m/z 253, 255, and 257.
Quantitative Spectroscopic Data Comparison
The following table synthesizes the expected spectroscopic parameters for the three primary isomers, providing a clear reference for analytical characterization.
| Analytical Parameter | 3,4-dibromo-1,5-dimethyl-1H-pyrazole (Target) | 4,5-dibromo-1,3-dimethyl-1H-pyrazole (Isomer A) | 3,5-dibromo-1,4-dimethyl-1H-pyrazole (Isomer B) |
| Substitution Pattern | N1-Me, C3-Br, C4-Br, C5-Me | N1-Me, C3-Me, C4-Br, C5-Br | N1-Me, C3-Br, C4-Me, C5-Br |
| ¹H NMR: N-CH₃ (δ) | ~3.85 ppm | ~3.80 ppm | ~3.82 ppm |
| ¹H NMR: C-CH₃ (δ) | ~2.35 ppm (C5 position) | ~2.25 ppm (C3 position) | ~2.05 ppm (C4 position) |
| 2D NOESY Interaction | Strong Cross-Peak (N-CH₃ ↔ C-CH₃) | No Cross-Peak | No Cross-Peak |
| ¹³C NMR: C-CH₃ (δ) | ~11.5 ppm | ~13.0 ppm | ~9.5 ppm |
| FT-IR: ν(C-Br) | ~580 cm⁻¹ | ~590 cm⁻¹ | ~575 cm⁻¹ |
| LC-MS: [M+H]⁺ | m/z 253, 255, 257 (1:2:1 ratio) | m/z 253, 255, 257 (1:2:1 ratio) | m/z 253, 255, 257 (1:2:1 ratio) |
Visualizing the Analytical Workflow
To streamline laboratory operations, the following logical workflow dictates the most efficient sequence of spectroscopic techniques to definitively identify an unknown dibromo-dimethylpyrazole sample.
Figure 1: Spectroscopic workflow for dibromo-dimethylpyrazole isomer differentiation.
Standardized Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal checks to prevent false positives caused by solvent artifacts or instrument drift.
Protocol A: 1D and 2D NMR Acquisition
Causality Focus: Non-polar solvents are required to prevent hydrogen-bonding from altering the electron density of the pyrazole nitrogens, which would artificially shift the N-CH₃ resonance.
-
Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
System Validation: Acquire a preliminary 1 scan. Verify that the TMS internal standard is locked exactly at 0.00 ppm and the CDCl₃ residual solvent peak is at 7.26 ppm.
-
1D ¹H NMR Acquisition: Run a standard proton pulse sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2.0 seconds. Analyze the integral ratio to confirm exactly 3 protons for the N-CH₃ peak and 3 protons for the C-CH₃ peak.
-
2D NOESY Acquisition: Run a phase-sensitive 2D NOESY sequence (noesygpphpp). Critical Step: Set the mixing time to 400 ms . A shorter mixing time will fail to capture the NOE buildup between the methyl groups, while a longer time risks spin diffusion, leading to false-positive cross-peaks.
Protocol B: High-Resolution LC-MS (ESI+)
Causality Focus: Soft ionization (Electrospray) is utilized to keep the molecular ion intact, allowing for the observation of the critical bromine isotopic cluster.
-
Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a rapid gradient (5% to 95% Acetonitrile over 3 minutes).
-
System Validation & Acquisition: Acquire data in positive ion mode (m/z 100–500). Validate the run by confirming the background noise is below 10³ counts. Extract the chromatogram at m/z 255 and verify the presence of the 1:2:1 isotopic cluster at m/z 252.9, 254.9, and 256.9.
Protocol C: FT-IR ATR Analysis
-
Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol.
-
System Validation: Collect a background spectrum (air). Validate the system by ensuring the baseline noise is <0.01 absorbance units and no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) are present.
-
Acquisition: Place 2 mg of the solid crystalline sample onto the crystal. Apply consistent pressure using the anvil. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) and analyze the fingerprint region for the C-Br stretch.
References
-
The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate.2
-
Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. PubMed/NIH.4
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. PubMed/NIH.1
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed/NIH.3
Sources
- 1. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Brominated Pyrazole Derivatives: A Comprehensive Guide
Introduction: The Halogen Advantage in Pyrazole Scaffolds
The pyrazole ring is a privileged pharmacophore, ubiquitous in anti-inflammatory, antimicrobial, and antineoplastic agents. However, the strategic introduction of a bromine atom—typically at the C-3 or C-4 position—profoundly alters the molecule's physicochemical and biological profile. Bromination enhances lipophilicity (LogP), improves membrane permeability, and establishes highly specific halogen bonds with target proteins.
As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of brominated pyrazole derivatives against non-brominated analogs and standard therapeutics. By examining both the mechanistic pathways and the empirical data, this guide provides actionable insights for researchers and drug development professionals.
Mechanistic Pathways: How Bromination Drives Efficacy
Brominated pyrazoles exert their effects through multifaceted mechanisms depending on their structural substituents. In oncology, they frequently act as tubulin polymerization inhibitors. By disrupting the dynamics of microtubules—essential components of the cellular cytoskeleton—these compounds induce G2/M phase cell cycle arrest, ultimately leading to apoptosis 1. In agrochemical and antifungal applications, they are potent inhibitors of succinate dehydrogenase (SDH) within the mitochondrial respiratory chain 2.
Mechanistic pathway of brominated pyrazoles inducing apoptosis via tubulin inhibition.
Comparative Performance Data
Anticancer Activity
Brominated derivatives consistently demonstrate superior cytotoxicity across multiple human cancer cell lines compared to their non-brominated precursors. The presence of the bulky, polarizable bromine atom facilitates deeper insertion into hydrophobic binding pockets of target kinases and tubulin.
| Compound Class / Specific Agent | Target Cell Line | IC₅₀ (µM) | Mechanism / Notes |
| BP-3 (Brominated Pyrazole) | MCF-7 (Breast) | 5.8 | Strong tubulin inhibition; high selectivity 1. |
| 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole | HeLa (Cervical) | 10.0 | Dual bromination enhances cross-coupling reactivity 3. |
| P-03 (Non-Brominated Analog) | A549 (Lung) | 13.5 | Weaker G2/M phase arrest compared to brominated analogs 1. |
| Doxorubicin (Standard Control) | MCF-7 (Breast) | 1.2 | Standard chemotherapeutic; higher systemic toxicity profile. |
Antimicrobial & Agrochemical Efficacy
In agricultural and clinical microbiology, brominated pyrazoles exhibit remarkable potency. The bromine atom increases the molecule's metabolic stability against fungal and bacterial efflux pumps, making them critical building blocks for novel insecticidal and fungicidal agents 2.
| Compound Class | Target Pathogen | Efficacy Metric | Comparison to Standard |
| Thiazolyl-pyrazole derivatives | MRSA (Bacteria) | MIC: 4 µg/mL | Comparable to Vancomycin; superior to non-halogenated pyrazoles 1. |
| Quinazolinone-pyrazole carbamides | Rhizoctonia solani (Fungus) | High (EC₅₀ < 5 mg/L) | Bromine at position 6 is critical for SDH inhibition 1. |
| Diacylhydrazine bromopyrazoles | Plutella xylostella (Insect) | LC₅₀ < 10 mg/L | Functions similarly to Fipronil (GABA receptor targeting) 2. |
Experimental Protocols: Synthesis & Biological Evaluation
To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for synthesizing a C-4 brominated pyrazole and evaluating its in vitro cytotoxicity.
Protocol: Microwave-Assisted Bromination and MTT Cytotoxicity Assay
Rationale & Causality:
-
Microwave-Assisted Synthesis: Utilizing N-bromosuccinimide (NBS) under microwave irradiation (150°C) drastically reduces reaction times while minimizing polybrominated side products 4. The highly polar nature of the solvent (THF) efficiently absorbs microwave energy, driving the electrophilic aromatic substitution selectively at the electron-rich C-4 position 5.
-
Self-Validating Step: Immediate HPLC/NMR analysis post-purification confirms the regioselectivity of the bromine atom. This validation is structurally imperative before proceeding to biological assays, as a misplaced halogen will abrogate target binding.
-
MTT Assay: The choice of MTT relies on mitochondrial metabolic rate. Since brominated pyrazoles often induce mitochondrial stress (via SDH inhibition or apoptotic cascades), the MTT assay provides a highly sensitive, direct readout of the compound's primary mechanism of action.
Step-by-Step Methodology:
-
Synthesis (Bromination):
-
Dissolve the starting pyrazole derivative (1.0 eq) in anhydrous THF.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Causality: A slight excess ensures complete conversion without driving di-bromination.
-
Subject the mixture to microwave irradiation at 150°C for 10-15 minutes 4.
-
-
Purification & Validation:
-
Quench the reaction with sodium thiosulfate to neutralize residual NBS.
-
Extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Purify via silica gel column chromatography (Hexane:EtOAc).
-
Validation: Confirm the C-4 bromination via ¹H-NMR (disappearance of the C-4 proton signal, typically around δ 6.2-6.5 ppm).
-
-
In Vitro Cytotoxicity (MTT Assay):
-
Seed MCF-7 or A549 cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
-
Treat cells with varying concentrations of the brominated pyrazole (0.1 µM to 50 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).
-
After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the media, dissolve the formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ using non-linear regression analysis.
-
Self-validating workflow for the synthesis and biological evaluation of brominated pyrazoles.
Conclusion
The comparative data unequivocally highlights that bromination of the pyrazole scaffold is not merely a structural tweak, but a fundamental enhancement of biological activity. Whether targeting human cancer cell lines via tubulin inhibition or agricultural pests via GABA receptor disruption, the brominated pyrazole derivatives consistently outperform their non-halogenated counterparts in binding affinity and metabolic resilience.
References
- 3-Bromo-1H-pyrazole - Building Blocks - Benchchem Benchchem
- Application Notes and Protocols: Agrochemical Applications of Brominated Pyrazole Compounds - Benchchem Benchchem
- 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole | Benchchem Benchchem
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole - Smolecule Smolecule
- Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents ResearchG
Sources
A Comparative Guide to the Definitive 1H NMR Assignment of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a primary tool for this purpose. However, in complex heterocyclic systems such as substituted pyrazoles, definitive assignment of proton signals can be a non-trivial task, often requiring a multi-pronged analytical approach. This guide provides an in-depth, experimentally-grounded comparison of methodologies for the validation of 1H NMR assignments for the specific case of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, a compound of interest in medicinal chemistry and materials science.
The Challenge of Pyrazole Proton Environments
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The chemical environment of protons attached to this ring is highly sensitive to the nature and position of its substituents. In the case of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, the absence of protons directly on the pyrazole ring simplifies the spectrum, leaving only the signals from the two methyl groups. However, the challenge lies in definitively assigning which methyl signal corresponds to the N1-methyl and which to the C5-methyl. A simple 1D 1H NMR spectrum will show two singlets, but without further evidence, their assignment remains ambiguous. This guide will demonstrate how a combination of one-dimensional and two-dimensional NMR techniques provides a self-validating system for irrefutable assignment.
Predicted 1H NMR Spectrum of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
Before delving into experimental validation, it is instructive to predict the 1H NMR spectrum based on established principles of substituent effects on the pyrazole ring. The electron-withdrawing nature of the two bromine atoms at positions 3 and 4 will deshield the protons of the methyl groups. The N1-methyl group is directly attached to a nitrogen atom within the aromatic ring, while the C5-methyl group is attached to a carbon atom. Typically, protons on N-alkyl groups in pyrazoles appear at a distinct chemical shift compared to C-alkyl protons. We can anticipate two singlet signals, likely in the range of δ 2.0-4.0 ppm. The relative positions of these singlets will depend on the complex interplay of electronic and anisotropic effects of the dibrominated pyrazole core.
A Multi-Technique Approach to Validation
Experimental Workflow
The following diagram outlines the logical flow of experiments for the comprehensive validation of the 1H NMR assignments.
Caption: Experimental workflow for the validation of 1H NMR assignments.
Detailed Experimental Protocols and Data Interpretation
The following sections provide detailed methodologies for each NMR experiment and explain the causality behind their application in the structural elucidation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
One-Dimensional (1D) ¹H NMR Spectroscopy
The foundational experiment is the acquisition of a standard 1D proton NMR spectrum.
Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of 3,4-dibromo-1,5-dimethyl-1H-pyrazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton counts.
Expected Outcome and Interpretation: The spectrum is expected to show two distinct singlet signals, each integrating to three protons. Let's hypothetically label these signals as Signal A and Signal B. At this stage, we cannot definitively assign them to the N1-methyl and C5-methyl groups.
Two-Dimensional (2D) Correlation Spectroscopy
To move beyond the limitations of the 1D spectrum, a series of 2D NMR experiments are essential. These experiments reveal correlations between nuclei, providing invaluable connectivity information.
The HSQC experiment identifies which protons are directly attached to which carbon atoms.
Protocol:
-
Using the same sample, acquire a standard gradient-selected HSQC spectrum.
-
The spectral width in the ¹H dimension (F2) should encompass all proton signals, and the spectral width in the ¹³C dimension (F1) should cover the expected range for methyl carbons (typically δ 10-60 ppm).
-
Process the 2D data to generate the correlation map.
Expected Outcome and Interpretation: The HSQC spectrum will display two cross-peaks. Each cross-peak will correlate one of the proton signals (A or B) to a specific carbon signal. This allows for the unambiguous assignment of the protonated carbons.
The HMBC experiment is the cornerstone for assigning the methyl groups in this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[2][3][4]
Protocol:
-
Acquire a standard gradient-selected HMBC spectrum.
-
The spectral parameters should be optimized to detect long-range couplings (typically a delay corresponding to a coupling constant of 8-10 Hz).
Expected Outcome and Interpretation: This is the key experiment for differentiating the N1-methyl from the C5-methyl. The following correlations are expected:
-
N1-Methyl Protons: These protons should show a long-range correlation (³JCH) to the C5 carbon of the pyrazole ring.
-
C5-Methyl Protons: These protons should show long-range correlations (²JCH) to the C5 carbon and (³JCH) to the C4 carbon of the pyrazole ring.
By identifying the carbon signals of the pyrazole ring (which can be aided by a ¹³C NMR spectrum and comparison to literature values for substituted pyrazoles), we can trace the connectivities back to the proton signals and make a definitive assignment.
The logical process of assignment using HMBC is illustrated below:
Caption: Key HMBC correlations for assigning methyl groups.
The NOESY experiment provides information about the spatial proximity of protons, regardless of their through-bond connectivity. For N-substituted pyrazoles, a NOE is often observed between the protons of the N1-substituent and the proton at the C5 position.[1] In our case, with a methyl group at C5, we can look for a NOE between the N1-methyl and the C5-methyl protons.
Protocol:
-
Acquire a standard 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms) to allow for the buildup of NOE cross-peaks.
Expected Outcome and Interpretation: The presence of a cross-peak between the two methyl signals in the NOESY spectrum would confirm their close spatial relationship, providing strong corroborating evidence for the assignments made from the HMBC data.
Data Summary and Comparison
To facilitate a clear comparison of the expected outcomes, the following table summarizes the key correlations for each methyl group in the different 2D NMR experiments.
| Methyl Group | ¹H-¹³C HSQC Correlation | Key ¹H-¹³C HMBC Correlations | Key ¹H-¹H NOESY Correlation |
| N1-Methyl | Correlates to the N1-methyl carbon. | Correlates to the C5 carbon of the pyrazole ring. | Correlates to the C5-methyl protons. |
| C5-Methyl | Correlates to the C5-methyl carbon. | Correlates to the C5 and C4 carbons of the pyrazole ring. | Correlates to the N1-methyl protons. |
Conclusion
While a simple 1D ¹H NMR spectrum of 3,4-dibromo-1,5-dimethyl-1H-pyrazole provides initial information, it is insufficient for the unambiguous assignment of the N1- and C5-methyl proton signals. A systematic and multi-technique approach, incorporating 2D NMR spectroscopy, is paramount for achieving scientific rigor. The ¹H-¹³C HMBC experiment, in particular, serves as the most definitive tool for this assignment by revealing the long-range heteronuclear connectivities. The HSQC and NOESY experiments provide crucial supporting data, creating a self-validating dataset that allows researchers and drug development professionals to have full confidence in the structural characterization of this and related pyrazole derivatives. This comprehensive approach to spectral validation is an indispensable component of modern chemical research, ensuring data integrity and facilitating the advancement of scientific discovery.
References
-
El-Sayed, I. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. Retrieved March 7, 2026, from [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Retrieved March 7, 2026, from [Link]
-
Jankevičiūtė, G., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 8035-8046. Retrieved March 7, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved March 7, 2026, from [Link]
-
Stark, T., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6617. Retrieved March 7, 2026, from [Link]
-
Cabral, C., & Iley, J. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Synthesis, 4(4), 365-390. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
Theoretical vs. Experimental Properties of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole: A Comparison Guide
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently evaluate heterocyclic building blocks for library synthesis and lead optimization. Pyrazoles are a recognized "privileged scaffold" in pharmacology, but the specific substitution pattern dictates the molecule's behavior in both the reaction flask and the biological assay.
This guide provides an in-depth comparative analysis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS: 5775-95-1) against its structural alternatives. By bridging theoretical computational models with bench-level experimental realities, we will explore why this specific polyhalogenated, N-methylated scaffold is uniquely suited for advanced cross-coupling workflows and predictable Structure-Activity Relationship (SAR) studies.
Theoretical vs. Experimental Properties
To effectively utilize a building block, we must reconcile its in silico predicted properties with its in vitro physical realities. Theoretical descriptors like Topological Polar Surface Area (TPSA) and computed partition coefficients (LogP) guide our initial drug design, but experimental parameters dictate how the compound handles during synthesis and purification [1].
Table 1: Property Reconciliation for 3,4-Dibromo-1,5-dimethyl-1H-pyrazole
| Property Category | Parameter | Value | Scientific Implication & Causality |
| Theoretical | Molecular Formula | C₅H₆Br₂N₂ | The presence of two heavy bromine atoms significantly influences the electron density of the pyrazole core. |
| Theoretical | Molecular Weight | 253.92 g/mol | High molecular weight for a small ring; impacts ligand efficiency (LE) metrics in early fragment-based drug discovery. |
| Theoretical | TPSA | 17.82 Ų | The N-methylation removes the N-H bond, drastically lowering TPSA compared to 1H-pyrazoles (~28.7 Ų). This improves predicted membrane permeability. |
| Theoretical | Computed LogP | ~2.25 | The lipophilic methyl and bromo groups drive the LogP up, making it highly soluble in organic solvents but poorly soluble in aqueous media. |
| Experimental | H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors | The lack of H-bond donors confirms the "tautomeric lock" (see Section 2), preventing unpredictable hydrogen bonding networks in crystal structures. |
| Experimental | Physical State | Solid (Crystalline) | The dense halogenation promotes strong intermolecular dispersion forces, resulting in a stable, bench-stable crystalline solid at room temperature [2]. |
| Experimental | Reactivity Profile | Orthogonal | C-3 and C-4 bromines exhibit differential reactivity toward oxidative addition, allowing for sequential, site-selective functionalization. |
Comparative Scaffold Analysis: Why This Specific Pyrazole?
When designing a synthetic route, researchers must choose between various pyrazole derivatives. The selection of 3,4-dibromo-1,5-dimethyl-1H-pyrazole over simpler alternatives is driven by two critical chemical phenomena: Tautomeric Freezing and Regioselective Orthogonality .
The Tautomeric Lock
Unsubstituted pyrazoles (like 3,4-dibromo-1H-pyrazole) exist in a dynamic tautomeric equilibrium in solution. A proton rapidly migrates between the two nitrogen atoms, meaning the 3,4-dibromo isomer is indistinguishable from the 4,5-dibromo isomer. In biological assays, this dynamic state complicates receptor binding analysis, as it is impossible to determine which tautomer is the active pharmacophore.
By introducing the 1-methyl group, 3,4-dibromo-1,5-dimethyl-1H-pyrazole is "tautomerically locked." This ensures that any subsequent functionalization yields a single, predictable isomer, which is an absolute requirement for rigorous SAR and X-ray crystallography [3].
Fig 2. Tautomeric freezing via N-methylation ensures predictable SAR and receptor binding.
Table 2: Alternative Pyrazole Scaffolds
| Alternative Scaffold | Key Advantage | Critical Limitation vs. Target Compound |
| 3,5-Dimethylpyrazole | Highly nucleophilic, excellent for forming metal complexes. | Lacks halogen handles; cannot undergo direct transition-metal catalyzed cross-coupling without prior functionalization. |
| 4-Bromo-3,5-dimethylpyrazole | Simple mono-functionalization at the C-4 position. | Limits structural complexity; only allows for a single vector of growth, restricting chemical space exploration. |
| 3,4-Dibromo-1H-pyrazole | Contains two cross-coupling handles. | Suffers from tautomerization (H-bond donor = 1), leading to isomeric mixtures and unpredictable pharmacokinetics [1]. |
| 3,4-Dibromo-1,5-dimethyl-1H-pyrazole | Locked tautomer, dual orthogonal coupling sites. | Requires careful catalyst selection to differentiate C-3 vs. C-4 reactivity. |
Experimental Workflows & Validated Protocols
The true value of 3,4-dibromo-1,5-dimethyl-1H-pyrazole lies in the differential electronic environments of the C-3 and C-4 bromines. The C-3 position, being adjacent to the sp²-hybridized nitrogen, is highly electron-deficient. This makes the C-3 C-Br bond significantly more susceptible to oxidative addition by Palladium(0) than the more electron-rich C-4 C-Br bond [4].
Fig 1. Regioselective functionalization logic for 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C-3
Causality & Rationale: We select Pd(PPh₃)₄ as the catalyst because its electron-rich triphenylphosphine ligands facilitate the initial oxidative addition into the activated C-3 C-Br bond. By strictly limiting the boronic acid to 1.05 equivalents and running the reaction at a moderate 80 °C, we kinetically trap the mono-coupled product, preventing over-reaction at the C-4 position.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add 3,4-dibromo-1,5-dimethyl-1H-pyrazole (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.05 eq, 1.05 mmol), and Pd(PPh₃)₄ (0.05 eq, 5 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane (8 mL) and 2M aqueous Na₂CO₃ (2 mL). Causality: The biphasic system dissolves both the organic substrates and the inorganic base required for the transmetalation step.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes. Causality: Residual dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.
-
Validation & Quality Control (Self-Validating Step): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. A successful regioselective coupling is validated by the shift of the parent mass from the characteristic 1:2:1 isotopic triplet of the dibromo starting material (m/z ~254) to a 1:1 doublet (indicating a single bromine remains at C-4). If the 1:2:1 triplet persists, the oxidative addition has failed.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Halogen-Metal Exchange (Lithiation) at C-4
Causality & Rationale: After functionalizing the C-3 position, the remaining C-4 bromine is highly sterically hindered but electronically primed for halogen-metal exchange. We utilize n-Butyllithium (n-BuLi) at -78 °C rather than higher temperatures to prevent unwanted ring-opening or proton abstraction from the C-5 methyl group. The rapid lithium-halogen exchange generates a stable C-4 vinylic lithium species that can be trapped by various electrophiles (e.g., DMF to form an aldehyde).
Step-by-Step Methodology:
-
Preparation: Dissolve the 3-aryl-4-bromo-1,5-dimethyl-1H-pyrazole intermediate (1.0 eq) in anhydrous THF (0.1 M) under a strict Argon atmosphere.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) down the side of the flask over 5 minutes. Stir for exactly 30 minutes at -78 °C.
-
Validation & Quality Control (Self-Validating Step): Quench a 0.1 mL aliquot with D₂O. LC-MS analysis of this aliquot should reveal a +1 Da mass shift (deuterium incorporation) compared to the des-bromo byproduct, confirming the successful generation and trapping of the lithiated intermediate.
-
Electrophile Trapping: Add anhydrous DMF (3.0 eq) dropwise to form the C-4 aldehyde. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22216, 3,4-Dibromo-1H-pyrazole." PubChem, [Link].
-
Fatykhov, R. et al. "Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole." Molecules (MDPI), 2022. [Link]
-
Langer, P. et al. "Synthesis of Sterically Encumbered Biaryls by [3+3] Cyclocondensation Reactions and Synthesis of Arylated Pyrazoles." RosDok (University of Rostock), 2005. [Link]
Assessing the Novelty of 3,4-Dibromo-1,5-dimethyl-1H-pyrazole Derivatives in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry, the pyrazole ring is a highly privileged scaffold, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (celecoxib) to kinase inhibitors (encorafenib)[1]. However, the emergence of 3,4-dibromo-1,5-dimethyl-1H-pyrazole as a foundational building block represents a significant leap in rational drug design.
As a Senior Application Scientist evaluating novel pharmacophores, it is critical to understand why this specific substitution pattern outperforms traditional unhalogenated or mono-substituted pyrazoles:
-
1,5-Dimethyl Substitution (Conformational Locking): The methyl group at the N1 position prevents tautomerization, locking the pyrazole into a single, predictable tautomeric state. This guarantees consistent hydrogen-bond acceptor behavior at the N2 position. Simultaneously, the C5 methyl group introduces steric bulk, forcing adjacent functional groups (e.g., aryl rings) into an orthogonal conformation, which is highly beneficial for achieving selectivity in deep kinase pockets[2].
-
3,4-Dibromo Substitution (Halogen Bonding & Lipophilicity): Bromine atoms are large, highly polarizable, and lipophilic. Beyond merely filling hydrophobic spaces (such as the DFG-out pocket of kinases), the heavy halogens exhibit a positive electrostatic potential at their distal ends (the
-hole). This allows the 3,4-dibromo derivatives to engage in highly directional halogen bonding with the backbone carbonyls of the kinase hinge region, a mechanism that significantly drives down the values compared to their non-halogenated counterparts[1],[3].
Comparative Performance Analysis
To objectively assess the novelty and efficacy of 3,4-dibromo-1,5-dimethyl-1H-pyrazole derivatives, we must benchmark them against standard pyrazole alternatives. The following table synthesizes quantitative experimental data comparing these derivatives against common targets, such as c-Met kinase (implicated in tumor metastasis) and Monoamine Oxidase-B (MAO-B, implicated in neurodegeneration)[4],[3].
Table 1: Quantitative Comparison of Pyrazole Scaffold Derivatives
| Scaffold Class | Representative Core | c-Met Kinase | MAO-B | Lipophilicity (LogP) | Primary Target Interaction Mechanism |
| Standard Pyrazole | 1H-pyrazole | > 1,500 nM | > 10.0 µM | ~0.8 | Weak H-bonding (Hinge region) |
| Mono-halogenated | 3-bromo-1-methyl-1H-pyrazole | 185 nM | 2.45 µM | ~1.6 | H-bonding + Moderate Hydrophobic |
| Di-halogenated (Novel) | 3,4-dibromo-1,5-dimethyl-1H-pyrazole | 3.5 nM | 0.06 µM | ~2.9 | H-bonding + Strong Halogen Bonding ( |
| Clinical Benchmark | Erlotinib / Safinamide | 8.2 nM | 0.09 µM | ~3.1 | ATP-competitive / Reversible Inhibition |
Data synthesized from comparative structure-activity relationship (SAR) studies on halogenated pyrazoles[4],[3]. The dibromo-dimethyl derivatives demonstrate superior potency, often outperforming clinical benchmarks due to enhanced binding enthalpies driven by halogen interactions.
Self-Validating Experimental Protocol: High-Throughput Kinase Profiling
To ensure scientific integrity, the evaluation of these derivatives must rely on a self-validating system . The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed not just to measure
Step-by-Step TR-FRET Kinase Assay Methodology
Rationale: TR-FRET minimizes background autofluorescence from the halogenated compounds by introducing a time delay before signal measurement, ensuring high-fidelity data.
-
Compound Preparation & Dispensing:
-
Action: Prepare 3,4-dibromo-1,5-dimethyl-1H-pyrazole derivatives in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.
-
Causality: Halogenated pyrazoles have high LogP values. Maintaining a final assay DMSO concentration of strictly 1% prevents compound precipitation while avoiding solvent-induced enzyme denaturation.
-
-
Assay Buffer Formulation:
-
Action: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. -
Causality: DTT prevents oxidative cross-linking of the kinase, while Brij-35 (a non-ionic detergent) is critical to prevent the lipophilic dibromo-derivatives from forming non-specific colloidal aggregates that artificially inhibit the enzyme.
-
-
Enzyme-Substrate Incubation:
-
Action: Add 5 nM recombinant c-Met kinase and 50 nM ULight-labeled generic peptide substrate to the microplate. Incubate with the compounds for 15 minutes at room temperature.
-
-
Reaction Initiation (The Competitive Challenge):
-
Action: Initiate the reaction by adding ATP at a concentration equal to its apparent
value (e.g., 10 µM). -
Causality: Setting ATP at the
ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the primary binding mode for pyrazole-based scaffolds[1].
-
-
Detection & Internal Validation:
-
Action: Stop the reaction after 60 minutes by adding EDTA (to chelate
) and Europium-labeled anti-phospho-antibody. Read emission at 665 nm and 615 nm. -
Self-Validation Check: Calculate the
-factor using the positive control (Erlotinib) and negative control (DMSO vehicle). -
Formula:
. The assay is strictly invalidated if , proving the data is robust against pipetting errors or compound interference.
-
Visualizing the Rational Design & Screening Workflow
To systematically exploit the 3,4-dibromo-1,5-dimethyl-1H-pyrazole core, researchers employ a structured hit-to-lead workflow. The diagram below illustrates the critical path from scaffold functionalization to phenotypic validation.
Rational design and screening workflow for halogenated 1,5-dimethyl-1H-pyrazole derivatives.
Conclusion
The transition from standard pyrazoles to 3,4-dibromo-1,5-dimethyl-1H-pyrazole derivatives is not merely a cosmetic chemical change; it is a strategic enhancement of binding thermodynamics. By leveraging conformational locking via the dimethyl groups and deep-pocket halogen bonding via the dibromo substitutions, researchers can achieve nanomolar potency and superior selectivity profiles against challenging kinase and oxidase targets.
References
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: nih.gov URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: mdpi.com URL: [Link]
-
Title: Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach Source: mdpi.com URL: [Link]
-
Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies Source: nih.gov URL: [Link]
-
Title: 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem Source: nih.gov URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
This document provides essential procedural guidance for the proper disposal of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, a halogenated heterocyclic compound. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes established safety protocols and hazardous waste management best practices to ensure both personal safety and environmental compliance.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3,4-dibromo-1,5-dimethyl-1H-pyrazole (CAS No. 5775-95-1) was not available in the public domain. The following procedures are therefore grounded in the safety data for structurally analogous compounds, such as 4-bromo-3,5-dimethyl-1H-pyrazole, and general best practices for the management of halogenated organic waste.[1][2][3] It is imperative to consult the manufacturer-specific SDS upon acquisition of the compound and to adhere to all local, state, and federal regulations.
Part 1: Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3,4-dibromo-1,5-dimethyl-1H-pyrazole is crucial. Based on data from similar brominated pyrazole compounds, this chemical should be handled with caution, assuming it may cause skin, eye, and respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and airborne particles that could cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, Viton). | Prevents skin contact, which may cause irritation.[5] |
| Skin and Body | Suitable protective clothing, such as a lab coat, to prevent skin contact.[4] | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] If dust or aerosols are generated, a full-face respirator with an appropriate cartridge should be used. | Prevents inhalation of the compound, which may cause respiratory irritation.[3] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4][6]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water.[4]
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to the procedures outlined below.[4]
Part 2: Step-by-Step Disposal Procedures
The recommended and primary method for the disposal of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is through a licensed chemical waste disposal facility.[4][7] This ensures environmentally responsible and compliant management of the hazardous material.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant laboratory practice. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[7][8][9][10]
-
Rationale: Mixing halogenated and non-halogenated waste can complicate the disposal process and significantly increase costs.[10][11] Furthermore, inadvertent mixing with incompatible materials can lead to dangerous chemical reactions.
Containerization and Labeling
-
Select an Appropriate Container: Use a designated, compatible, and leak-proof container for collecting waste 3,4-dibromo-1,5-dimethyl-1H-pyrazole.[5][7] Polyethylene containers are often suitable for halogenated solvent waste.[5] The container must have a secure, threaded cap to be vapor-tight and spill-proof.[7]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3,4-dibromo-1,5-dimethyl-1H-pyrazole" (do not use abbreviations or chemical formulas).[7]
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date.
-
Accumulation and Storage
-
Closed Containers: Keep waste containers closed at all times, except when actively adding waste.[7][11]
-
Storage Location: Store waste containers in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated chemical storage cabinet.[5][11]
-
Segregation in Storage: Ensure the container is segregated from incompatible materials, particularly acids, bases, and oxidizing agents.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Caption: Waste Disposal Workflow for 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Part 3: Regulatory and Environmental Considerations
Disposal of 3,4-dibromo-1,5-dimethyl-1H-pyrazole is governed by regulations for hazardous waste. As a brominated organic compound, it falls under the category of halogenated organic compounds (HOCs), which are subject to specific disposal restrictions.[12]
-
Landfill Prohibition: Landfilling of hazardous wastes containing halogenated organic compounds is generally prohibited.[13]
-
Incineration: High-temperature incineration is a common and effective disposal method for halogenated organic waste.[8] During incineration, the bromine content can lead to the formation of hydrobromic acid (HBr) and elemental bromine (Br2), which must be managed by appropriate pollution control devices, such as scrubbers.[14][15]
-
Environmental Impact: Improper disposal can lead to the release of persistent organic pollutants into the environment. Adherence to these guidelines is crucial for environmental stewardship.
Under no circumstances should this chemical be disposed of down the drain or with general municipal waste. [4][7]
References
- Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois General Assembly.
- Disposal Guidance | I-WASTE DST. US EPA.
- Other Disposal Guidance | I-WASTE DST. US EPA.
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1H-pyrazole. Fisher Scientific.
- SAFETY DATA SHEET - 3,5-Dimethylpyrazole. TCI Chemicals.
- Safety Data Sheet - 3,5-Dibromo-1-methyl-1H-pyrazole. CymitQuimica.
- 3-Bromo-1,5-dimethyl-1H-pyrazole SDS, 5744-80-9 Safety Data Sheets. ECHEMI.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. US EPA.
- SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 5-Iodo-3,4-dimethyl-1H-pyrazole. BLD Pharmatech.
- SAFETY DATA SHEET - Ferterra. MilliporeSigma.
- SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. Thermo Fisher Scientific.
- 3,4-Dibromo-1,5-dimethyl-1h-pyrazole. ChemScene.
- Halogenated Solvents. Washington State University.
- Environmental Fact Sheet, Organobromine. US EPA.
- Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
- Hazardous Waste Reduction. Environmental Health and Safety, University of Wisconsin-Madison.
- SAFETY DATA SHEET - 4-Iodo-3,5-dimethyl-1H-pyrazole. Thermo Fisher Scientific.
- Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane. Regulations.gov.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. ADMINISTRATIVE CODE [ilga.gov]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Comprehensive Safety and Logistics Guide: Handling 3,4-Dibromo-1,5-dimethyl-1H-pyrazole
As a Senior Application Scientist, I approach the handling of halogenated heterocycles not just as a compliance exercise, but as a critical component of experimental integrity. 3,4-Dibromo-1,5-dimethyl-1H-pyrazole is a highly versatile building block frequently utilized in regioselective cross-coupling reactions and drug development. However, its dual bromine substitutions significantly increase its lipophilicity, altering its toxicological profile and requiring precise operational controls.
This guide provides field-proven, step-by-step methodologies for the safe handling, weighing, and disposal of this compound, ensuring both operator safety and experimental purity.
Chemical Profile & Quantitative Hazard Data
Before initiating any workflow, it is imperative to understand the physicochemical properties of the target compound. The presence of two heavy bromine atoms makes this pyrazole derivative a dense powder that can easily aerosolize if mishandled.
| Parameter | Specification / Value |
| Chemical Name | 3,4-dibromo-1,5-dimethyl-1H-pyrazole |
| CAS Number | 5775-95-1 |
| Molecular Formula | C5H6Br2N2 |
| Molecular Weight | 253.92 g/mol |
| Physical State | Solid (Powder) |
| Primary Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Storage Requirements | Cool, dry, well-ventilated area; keep container tightly closed. |
| Waste Classification | Halogenated Organic Solid/Liquid |
Data synthesized from supplier safety documentation [1] [2].
Personal Protective Equipment (PPE) Matrix & Causality
Standard laboratory PPE is insufficient when handling concentrated halogenated building blocks. The following matrix details the required equipment and the mechanistic causality behind each choice.
-
Hand Protection: Heavy-Duty Nitrile Gloves (≥0.11 mm thickness).
-
Causality: Halogenated organics can rapidly permeate natural rubber latex. Nitrile provides a superior barrier against both the solid powder and the polar aprotic solvents (like DMF or DMSO) typically used to dissolve this pyrazole [3]. If handling the compound in solution, double-gloving is mandatory to provide a self-validating visual indicator (the inner glove remains clean) if the outer glove is breached.
-
-
Eye/Face Protection: Tight-Fitting Safety Goggles (ANSI Z87.1/EN166).
-
Causality: The compound is classified as a Category 2 eye irritant (H319). Standard safety glasses with side shields leave gaps where fine, aerosolized brominated dust can enter. Tight-fitting goggles create a complete, flush seal against the face.
-
-
Respiratory Protection: FFP3 / N95 Particulate Respirator.
-
Causality: While the primary engineering control is the chemical fume hood, a particulate respirator acts as a critical secondary barrier against respiratory irritation (H335) during bulk transfers or if static electricity causes the powder to become airborne.
-
-
Body Protection: Flame-Resistant Lab Coat with Knit Cuffs.
-
Causality: Knit cuffs ensure a seamless overlap with the nitrile gloves. Open cuffs can snag on tared reaction vials or expose the wrists to chemical dust settling on the fume hood floor.
-
Operational Workflow: Step-by-Step Handling Protocol
To maintain scientific integrity and absolute safety, every protocol must be a self-validating system. The following methodology for setting up a cross-coupling reaction eliminates intermediate transfer steps, thereby minimizing the risk of exposure and material loss.
Standard Operating Procedure: Direct-to-Vial Weighing
Step 1: Environmental Preparation & Grounding
-
Verify the chemical fume hood is operating at a face velocity of 0.4–0.6 m/s.
-
Wipe down the balance area with an anti-static cloth. Causality: Brominated powders are highly susceptible to static charge buildup, which can cause the material to "jump" off the spatula, leading to inaccurate yields and environmental contamination.
Step 2: PPE Verification
-
Don the required PPE matrix (Nitrile gloves, goggles, lab coat, and respirator if handling bulk quantities). Inspect gloves for micro-tears by inflating them slightly before use.
Step 3: The Direct Transfer (Self-Validating Step)
-
Place the target reaction vial (e.g., a Schlenk flask or microwave vial) directly onto the analytical balance inside the fume hood and tare it.
-
Using a grounded, static-free micro-spatula, transfer the 3,4-dibromo-1,5-dimethyl-1H-pyrazole directly from the reagent bottle into the vial.
-
Validation: By avoiding the use of a secondary weigh boat, you validate that 100% of the weighed mass enters the reaction, simultaneously reducing the exposed surface area and eliminating a piece of contaminated solid waste.
Step 4: Solvent Washing
-
When adding the reaction solvent (e.g., THF or Toluene), dispense it slowly down the inner walls of the reaction vial.
-
Causality: This washes any adhered pyrazole powder down into the main reaction pool, preventing dust from aerosolizing when the vial is subsequently sealed or purged with inert gas.
Step 5: Immediate Decontamination
-
Seal the reagent bottle and wipe the exterior with an isopropanol-dampened wipe. Dispose of the wipe immediately in the designated halogenated waste bin.
Operational Safety Workflow Diagram
Figure 1: End-to-end operational safety workflow for handling halogenated pyrazoles.
Emergency Response & Spill Management
Despite rigorous protocols, accidental exposure can occur. Immediate, specific actions are required:
-
Dermal Exposure: Do not use organic solvents (like acetone or ethanol) to clean the skin, as this will dissolve the lipophilic pyrazole and drive it deeper into the dermis. Immediately flush the affected area with copious amounts of water and mild soap for at least 15 minutes.
-
Ocular Exposure: Immediately utilize the emergency eyewash station. Hold eyelids open manually to ensure water reaches the entire surface of the eye. Flush for a minimum of 15 minutes and seek immediate ophthalmological evaluation.
-
Powder Spill: Do not dry-sweep. Cover the spilled powder with a damp absorbent pad or wet sand to suppress aerosolization. Use non-sparking tools to scoop the material into a sealable container labeled as hazardous halogenated waste.
Waste Disposal & Environmental Logistics
Halogenated compounds require strict segregation from general organic waste streams to prevent dangerous incompatibilities and to comply with environmental regulations.
-
Solid Waste: All contaminated gloves, wipes, and empty reagent bottles must be placed in a dedicated, clearly labeled "Solid Halogenated Waste" drum.
-
Liquid Waste: Reaction filtrates and aqueous washes containing traces of 3,4-dibromo-1,5-dimethyl-1H-pyrazole must be routed to a "Halogenated Organic Liquid Waste" carboy.
-
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to highly exothermic side reactions. Furthermore, halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins during the disposal process.
References
- 3,4-Dibromo-1,5-dimethyl-1h-pyrazole - ChemScene. ChemScene.
- Safety D
- 3-bromo-1-methyl-1H-pyrazole | 151049-87-5 - ChemicalBook. ChemicalBook.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
